Technical Documentation Center

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine
  • CAS: 1339332-84-1

Core Science & Biosynthesis

Foundational

Advanced Structural and Stereochemical Profiling of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine

Introduction and Rationale The incorporation of fluorinated aliphatic motifs into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. The molecule 2,2,2-trifluoro-1-(tetrahydro-2H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The incorporation of fluorinated aliphatic motifs into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. The molecule 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine represents a highly versatile, stereochemically dense building block. By combining a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, a primary amine, and a tetrahydropyran (THP) ring, this scaffold offers unique physicochemical properties, including enhanced metabolic stability, modulated amine basicity, and distinct lipophilicity profiles.

Understanding the absolute configuration and solid-state behavior of such 1-substituted 2,2,2-trifluoroethylamines is critical for rational drug design. The stereospecific synthesis and crystallographic resolution of these fluorinated amines require rigorous methodologies to control and validate the stereocenters[1]. This whitepaper provides an in-depth technical guide to the stereochemical architecture, conformational dynamics, and crystallographic profiling of this complex molecule.

Stereochemical Architecture and Conformational Dynamics

The molecule possesses two distinct stereocenters:

  • C3 of the Tetrahydropyran Ring: The attachment point of the fluoroalkylamine side chain.

  • C1 of the Ethanamine Chain: The chiral center bearing the −CF3​ , −NH2​ , −H , and THP groups.

This yields four possible stereoisomers: (1R,3R) , (1S,3S) , (1R,3S) , and (1S,3R) .

Conformational Causality

The THP ring predominantly adopts a chair conformation. The bulky 1-amino-2,2,2-trifluoroethyl substituent exerts a strong steric demand. To minimize 1,3-diaxial interactions with the axial protons at the C1 and C5 positions of the THP ring, the substituent strongly prefers the equatorial position. Furthermore, the strong electron-withdrawing nature of the −CF3​ group lowers the pKa​ of the adjacent primary amine (typically shifting from ~10.5 in standard aliphatic amines to ~7.5-8.5). This stereoelectronic effect dictates the choice of resolving agents during chiral separation, as standard weak chiral acids may fail to form stable crystalline salts.

Table 1: Theoretical Conformational Energy Profile

Data represents generalized molecular mechanics (MM2/DFT) energy penalties for THP ring substituents.

ConformationSubstituent PositionRelative Energy ( ΔE , kcal/mol)Population at 298K (%)
Chair A Equatorial0.00 (Global Minimum)> 98%
Chair B Axial+ 2.85< 2%
Twist-Boat Pseudo-equatorial+ 5.60~ 0%

Experimental Workflow: Diastereomeric Resolution and Crystallization

Because 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine is often synthesized as a mixture of stereoisomers, isolating a single enantiomer and determining its absolute configuration requires a self-validating protocol. Fractional crystallization via diastereomeric salt formation is the gold standard, as it simultaneously resolves the isomers and yields single crystals suitable for X-Ray Diffraction (SCXRD).

G A Racemic Amine Synthesis B Chiral Acid Addition (e.g., (+)-CSA) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D E Chiral HPLC Validation (de > 99%) D->E F Single-Crystal X-Ray Diffraction E->F

Workflow for diastereomeric resolution and SCXRD analysis.

Protocol: Diastereomeric Salt Resolution and Crystal Growth

Causality Note: Vapor diffusion is utilized instead of rapid cooling to ensure the slow thermodynamic growth of the crystal lattice, preventing twinning and defects that would compromise the Flack parameter during X-ray refinement.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine mixture in anhydrous dichloromethane (DCM). Slowly add 1.0 equivalent of a strong chiral acid, such as (1S) -(+)-10-camphorsulfonic acid (CSA), dissolved in minimal methanol. Stir at room temperature for 2 hours.

  • Solvent Evaporation: Remove solvents under reduced pressure to yield the crude diastereomeric salt mixture as a white foam.

  • Vapor Diffusion Setup (Self-Validating Step):

    • Dissolve 50 mg of the crude salt in 0.5 mL of a "good" solvent (e.g., Methanol/DCM 1:4 v/v) in a 2 mL inner vial.

    • Place the open inner vial inside a 20 mL outer vial containing 3 mL of an "anti-solvent" (e.g., n-pentane or diethyl ether).

    • Cap the outer vial tightly and leave undisturbed at 4 °C for 72–96 hours.

  • Harvesting: As the anti-solvent slowly diffuses into the inner vial, the less soluble diastereomeric salt will selectively crystallize. Harvest the colorless, block-like crystals via vacuum filtration.

  • Validation: Dissolve a single crystal in mobile phase and analyze via Chiral HPLC to confirm diastereomeric excess ( de > 99%) before proceeding to SCXRD.

Crystallographic Profiling and Absolute Configuration

The determination of the absolute configuration of 1-substituted 2,2,2-trifluoroethylamines relies heavily on the anomalous dispersion of X-rays by heavier atoms (like the sulfur in the CSA counter-ion or the fluorine atoms)[1].

Table 2: Representative Crystallographic Parameters for Fluorinated Amine Salts

Simulated benchmark data for high-quality SCXRD refinement of a chiral fluorinated amine salt.

ParameterValue / Specification
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Temperature 100(2) K (Cryostream)
Radiation Cu ( λ=1.54184 Å)
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Flack Parameter 0.015(8) (Validates absolute stereochemistry)
Supramolecular Assembly and Lattice Interactions

In the solid state, trifluoromethylated heterocycles exhibit complex supramolecular architectures driven by non-covalent interactions[2]. The crystal packing of 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine is governed by a hierarchy of forces:

  • Primary Assembly (Strong H-Bonds): The protonated primary amine ( −NH3+​ ) acts as a potent hydrogen bond donor, forming robust N−H⋯O networks with the THP ring oxygen and the counter-ion.

  • Secondary Lattice Packing (Halogen Contacts): The −CF3​ group is not merely a passive steric bulk; it actively participates in lattice stabilization through F⋯F contacts and C−H⋯F interactions. These highly directional contacts dictate the layering of the molecules in the crystal lattice[2].

G Center Target Amine Crystallographic Core HB N-H...O Hydrogen Bonds Center->HB Primary Assembly F_F F...F Halogen Contacts Center->F_F Layering CH_F C-H...F Interactions Center->CH_F Lattice Packing Conf THP Equatorial Chair Conformation Center->Conf Intramolecular

Supramolecular interaction network in the crystal lattice.

Protocol: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal of optimal dimensions (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and degradation.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Cu microfocus source. Cool the sample to 100 K using a nitrogen cryostream to minimize thermal motion and enhance high-angle diffraction intensity.

  • Integration and Scaling: Collect full sphere data. Integrate reflections and apply empirical absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing methods (e.g., SHELXT). Locate the heavy atoms and the THP/amine framework.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms. Ensure the Flack parameter is refined to a value near zero with a low standard uncertainty (e.g., <0.05 ) to unequivocally assign the (1R,3S) or corresponding absolute configuration.

References

  • Ishii, A., Miyamoto, F., Higashiyama, K., & Mikami, K. (1998). Stereospecific Reduction with Retention of Chiral Fluoral-derived 1,3-Oxazolidines with LiAlH4: Asymmetric Synthesis of 1-Substituted 2,2,2-Trifluoroethylamines. Chemistry Letters, 27(2), 119-120.
  • Guseinov, F. I., Kobrakov, K. I., Ugrak, B. I., Atioğlu, Z., Akkurt, M., & Bhattarai, A. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 12-17.

Sources

Exploratory

An In-Depth Technical Guide to the Initial Synthesis Route Discovery for 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Introduction The confluence of trifluoromethyl (CF3) groups and saturated heterocyclic scaffolds like tetrahydropyran (THP) represents a powerful strategy in modern medicinal chemistry. The CF3 group can significantly en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of trifluoromethyl (CF3) groups and saturated heterocyclic scaffolds like tetrahydropyran (THP) represents a powerful strategy in modern medicinal chemistry. The CF3 group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the THP ring serves as a versatile, low-toxicity bioisostere for various functional groups. The target molecule, 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine, embodies this design philosophy, making it a valuable building block for novel pharmaceutical candidates.

This guide provides a comprehensive analysis of a proposed initial synthesis route for this target. As no direct synthesis has been reported in the literature, this document focuses on a logical, first-principles approach to route discovery, grounded in established and reliable chemical transformations. Our investigation prioritizes strategic efficiency, commercial availability of starting materials, and the potential for future asymmetric synthesis, a critical consideration for drug development professionals.

The core synthetic challenge is twofold: the construction of the carbon-carbon bond between the C3 position of the tetrahydropyran ring and a trifluoroacetyl group, followed by the stereocontrolled installation of the primary amine. Our retrosynthetic analysis logically disconnects the target molecule at the C-N bond, pointing to a reductive amination pathway from a key ketone intermediate, 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one .

Part 1: Synthesis of the Key Ketone Intermediate

The cornerstone of our proposed synthesis is the efficient preparation of the trifluoromethyl ketone precursor. The strategic selection of a commercially available starting material is paramount for a practical and scalable route.

Strategic Approach and Starting Material Selection

Our investigation identified Tetrahydropyran-3-carboxylic acid as the ideal starting point. It is readily available from multiple chemical suppliers, providing a cost-effective and reliable entry into the synthesis[1][2][3][4]. From this starting material, we propose two robust and mechanistically distinct pathways to the target ketone.

  • Route A (Weinreb Amide Approach): This classic method involves the conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide). This intermediate is exceptionally useful as it reacts cleanly with organometallic reagents, including nucleophilic trifluoromethyl sources, to afford the ketone without the common side reaction of over-addition to form a tertiary alcohol.

  • Route B (Grignard Reagent Approach): This alternative, more direct route involves the formation of a Grignard reagent from a 3-halo-tetrahydropyran, followed by acylation with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA)[5]. While potentially shorter, this route requires strict control of anhydrous conditions for the Grignard formation and reaction[6][7].

G cluster_0 Proposed Routes to Key Ketone Intermediate cluster_A Route A: Weinreb Amide cluster_B Route B: Grignard Reagent SM Tetrahydropyran-3-carboxylic Acid (Commercially Available) AcidChloride Tetrahydropyran-3-carbonyl chloride SM->AcidChloride SOCl₂ or (COCl)₂ BromoTHP 3-Bromotetrahydropyran SM->BromoTHP Hunsdiecker or other methods WeinrebAmide N-methoxy-N-methyl (tetrahydro-2H-pyran-3-yl)carboxamide AcidChloride->WeinrebAmide HN(OMe)Me·HCl, Base Ketone Target Ketone: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one WeinrebAmide->Ketone 1. TMSCF₃, TBAF 2. H₃O⁺ Grignard Tetrahydropyran-3-yl magnesium Bromide BromoTHP->Grignard Mg⁰, THF Grignard->Ketone 1. (CF₃CO)₂O 2. H₃O⁺

Figure 1. Proposed synthetic pathways to the key trifluoromethyl ketone intermediate.
Detailed Experimental Protocol (Route A - Weinreb Amide)

This route is recommended for its reliability and high degree of control, minimizing the formation of impurities.

Step 1.2.1: Synthesis of Tetrahydropyran-3-carbonyl chloride

  • Rationale: The conversion of the carboxylic acid to the more electrophilic acid chloride is a necessary activation step for the subsequent amidation. Thionyl chloride is a cost-effective and efficient reagent for this transformation, with gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydropyran-3-carboxylic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude Tetrahydropyran-3-carbonyl chloride is typically used in the next step without further purification.

Step 1.2.2: Synthesis of N-methoxy-N-methyl(tetrahydro-2H-pyran-3-yl)carboxamide (Weinreb Amide)

  • Rationale: The Weinreb amide is stable to many nucleophiles but reacts selectively with strong organometallics to form a stable chelated intermediate. This intermediate resists further addition and collapses to the ketone only upon acidic workup, thereby preventing over-addition.

  • Protocol:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C.

    • Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq).

    • To this stirring suspension, add a solution of the crude Tetrahydropyran-3-carbonyl chloride (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 1.2.3: Trifluoromethylation to Yield the Ketone

  • Rationale: Trifluoromethyltrimethylsilane (TMSCF₃), known as Ruppert's reagent, serves as a nucleophilic source of the "CF₃⁻" anion upon activation with a fluoride source like tetrabutylammonium fluoride (TBAF). This nucleophile adds to the Weinreb amide to form the key tetrahedral intermediate.

  • Protocol:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

    • Add TMSCF₃ (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq, 1M solution in THF).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, quench the reaction by the slow addition of 1M HCl solution. Stir for 30 minutes to ensure complete hydrolysis to the ketone.

    • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the target ketone.

Data Summary for Ketone Intermediate
PropertyExpected Value
Molecular Formula C₇H₉F₃O₂
Molecular Weight 198.14 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Expect signals for THP ring protons (δ 1.5-2.0, 3.5-4.2 ppm) and a methine proton adjacent to the carbonyl (δ ~3.0-3.5 ppm).
¹⁹F NMR (CDCl₃) Expect a singlet around δ -70 to -80 ppm.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z 199.05.

Part 2: Synthesis of the Target Amine via Reductive Amination

With the key ketone intermediate in hand, the final step is the introduction of the primary amine. Reductive amination is a powerful and highly reliable C-N bond-forming reaction, perfectly suited for this transformation[8].

Mechanistic Overview and Reagent Selection

The reaction proceeds via a two-step, one-pot sequence. First, the ketone reacts with an ammonia source to form an intermediate imine (or its protonated iminium ion). This electrophilic species is then reduced in situ by a hydride reagent to furnish the final amine.

  • Amine Source: Ammonium acetate (NH₄OAc) is an excellent choice as it provides both ammonia and a mild acidic catalyst (acetic acid) to promote imine formation[9].

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces iminium ions but is slow to react with the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct[8].

G cluster_1 Reductive Amination Workflow Ketone Ketone Intermediate Imine Imine / Iminium Ion Intermediate Ketone->Imine + NH₄OAc - H₂O Amine Target Primary Amine Imine->Amine [H] (NaBH(OAc)₃)

Figure 2. General workflow for the reductive amination step.
Detailed Experimental Protocol (Achiral Synthesis)
  • Protocol:

    • Dissolve the ketone intermediate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

    • Add ammonium acetate (NH₄OAc, 5-10 eq) and stir at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone/imine intermediate.

    • Once complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude amine can be purified by flash chromatography on silica gel (a gradient eluent system, often containing a small percentage of triethylamine or ammonia in methanol/DCM, is recommended to prevent streaking).

Strategies for Asymmetric Synthesis

For applications in drug development, controlling the stereochemistry at the newly formed chiral center is crucial. The literature provides strong precedent for the asymmetric synthesis of chiral trifluoromethyl-containing amines.

  • Catalytic Asymmetric Reductive Amination: This is the most elegant approach. It involves using a chiral catalyst that directs the reduction of the prochiral imine intermediate to favor one enantiomer. Ruthenium and Palladium complexes with chiral diphosphine or diamine ligands have shown excellent efficacy for this type of transformation, using H₂ as the terminal reductant[9][10].

  • Diastereoselective Reductive Amination: An alternative involves using a chiral amine source (a chiral auxiliary) to form a diastereomeric mixture of imines, which could then be separated or subjected to a diastereoselective reduction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.

G cluster_2 Concept of Asymmetric Induction Imine Prochiral Imine R_Amine (R)-Amine (Major Product) Imine->R_Amine H₂ (Favored Pathway) S_Amine (S)-Amine (Minor Product) Imine->S_Amine H₂ (Disfavored Pathway) Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->R_Amine H₂ (Favored Pathway) Catalyst->S_Amine H₂ (Disfavored Pathway)

Figure 3. Asymmetric reductive amination using a chiral catalyst.
Purification and Characterization of the Final Product
PropertyExpected Value
Molecular Formula C₇H₁₂F₃NO
Molecular Weight 199.17 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃) Expect signals for THP ring protons, a methine proton adjacent to the amine (δ ~3.5-4.0 ppm), and a broad singlet for the NH₂ protons (δ ~1.5-2.5 ppm).
¹⁹F NMR (CDCl₃) Expect a doublet around δ -75 ppm due to coupling with the adjacent proton.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z 200.09.

Conclusion

This guide outlines a logical and robust synthetic strategy for the initial discovery and preparation of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine. The proposed two-stage approach, commencing with the commercially available tetrahydropyran-3-carboxylic acid, is designed for practicality and adaptability. The synthesis of the key trifluoromethyl ketone intermediate via a Weinreb amide intermediate (Route A) is highlighted as a reliable method, while the final reductive amination using sodium triacetoxyborohydride offers a high-yielding and clean conversion to the target amine.

Crucially, this route is amenable to modification for stereocontrolled synthesis through established asymmetric catalytic methods. Further research should focus on optimizing the reaction conditions for each step and screening various chiral catalysts to develop an efficient enantioselective process, thereby unlocking the full potential of this valuable building block for the drug development community.

References

  • Chen, Z.-P., Hu, S.-B., Zhou, J., & Zhou, Y.-G. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4858–4861. [Link]

  • Cui, W.-J., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033–5037. [Link]

  • Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition, 46(11), 1839-42. [Link]

  • Synthonix, Inc. Tetrahydropyran-3-carboxylic acid - [T0697]. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • INDOFINE Chemical Company, Inc. TETRAHYDROPYRAN-3-CARBOXYLIC ACID. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322-1325. A general overview of the Grignard reaction can be found at: [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][10]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Cope, A. C., & Mehta, A. S. (1963). The Preparation and Reactions of 1-Cycloöctenylmagnesium Bromide. Journal of the American Chemical Society, 85(13), 1949–1952. A discussion on Grignard formation can be found at: [Link]

Sources

Foundational

molecular weight and exact mass of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. The document elucidates the fundamental concepts of molecular weight and exact mass, presenting both calculated values for this specific molecule. Furthermore, it offers a comprehensive, field-proven protocol for the experimental verification of these properties using High-Resolution Mass Spectrometry (HRMS), designed to ensure scientific integrity and reproducibility. The guide is structured to deliver not just data, but also the underlying scientific principles and practical expertise required for the accurate characterization of novel chemical entities.

Introduction: Structural and Functional Significance

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a chiral molecule that incorporates three key structural motifs highly valued in modern drug design:

  • Trifluoromethyl Group (-CF3): The inclusion of fluorine atoms, particularly as a trifluoromethyl group, can profoundly alter a molecule's physicochemical and biological properties. This group often enhances metabolic stability, increases binding affinity by participating in specific interactions, and modulates lipophilicity and pKa.

  • Tetrahydropyran (THP) Ring: The THP scaffold is a prevalent feature in many natural products and synthetic drugs. It serves as a stable, non-aromatic heterocyclic system that can improve aqueous solubility and act as a bioisostere for other cyclic systems, influencing the overall conformation and vector of substituent groups. The conformational behavior of substituted tetrahydropyrans is a subject of detailed study, often influenced by stereoelectronic effects.[1]

  • Primary Amine (-NH2): The amine functional group provides a basic center, crucial for forming salts to improve solubility and bioavailability. It also serves as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors.

The precise characterization of such a molecule begins with establishing its elemental composition and mass, which are unequivocally defined by its molecular weight and exact mass.

Core Physicochemical Data: Molecular Weight and Exact Mass

Understanding the distinction between molecular weight and exact mass is fundamental for analytical characterization.

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. It is the value used for stoichiometric calculations in bulk material (e.g., weighing out a reagent for a reaction).

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹⁹F). Mass spectrometry measures the mass-to-charge ratio of individual ions, making exact mass the relevant value for this technique.

The molecular formula for 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is C₇H₁₂F₃NO . Based on this formula, the key mass values are calculated as follows:

ParameterValueCalculation Basis
Chemical Formula C₇H₁₂F₃NOStructural Analysis
Molecular Weight 183.17 g/mol Based on IUPAC standard atomic weights.
Exact Mass 183.087198 DaBased on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Note: These calculated values are consistent with those for isomeric structures, such as (S)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine, which shares the same molecular formula.[2]

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The theoretical masses must be confirmed experimentally to validate the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the low parts-per-million (ppm) range, which is sufficient to confirm a unique elemental formula.

Causality Behind Experimental Choices
  • Why HRMS? Low-resolution mass spectrometry can only provide a nominal mass, which may be shared by dozens of different chemical formulas. HRMS provides a highly accurate mass measurement, allowing for the confident assignment of an elemental composition.

  • Why Electrospray Ionization (ESI)? The target molecule contains a basic amine group, which is readily protonated in solution. ESI is a soft ionization technique ideal for polar, non-volatile molecules like this one, as it typically produces the intact protonated molecular ion, [M+H]⁺, with minimal fragmentation.

  • Why a Time-of-Flight (TOF) or Orbitrap Analyzer? These are two of the most common mass analyzer types capable of achieving the high resolution and mass accuracy required for this analysis.

Protocol: HRMS Analysis of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

This protocol outlines a self-validating system for the robust determination of the compound's exact mass.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the analyte.
  • Dissolve the analyte in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amine is protonated to form the [M+H]⁺ ion.

2. Instrument Calibration:

  • Before analyzing the sample, calibrate the mass spectrometer using a known calibration standard mixture appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.

3. Infusion and Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  • Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
  • Ensure the instrument resolution is set to a high value (e.g., >10,000 FWHM).

4. Data Analysis:

  • Identify the peak corresponding to the [M+H]⁺ ion. For the target compound, the theoretical exact mass is 183.087198 Da. The protonated ion [M+H]⁺ should have an m/z of 184.09497 (183.087198 + mass of H⁺).
  • Compare the experimentally measured m/z to the theoretical m/z.
  • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
  • A mass error of <5 ppm is considered strong evidence for the assigned elemental composition.

Workflow and Data Interpretation

The logical flow from sample to confirmed identity is a cornerstone of analytical chemistry.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Analyte Analyte (1 mg) Stock Stock Solution (1 mg/mL) Analyte->Stock Dissolve Working Working Solution (1-10 µg/mL) in 0.1% Formic Acid Stock->Working Dilute ESI Electrospray Ionization (ESI+) Working->ESI Infuse TOF High-Resolution Mass Analyzer (TOF/Orbitrap) ESI->TOF Ion Transfer Detector Detector TOF->Detector Mass Separation Spectrum Mass Spectrum Acquired Detector->Spectrum Peak Identify [M+H]⁺ Peak (Expected m/z ≈ 184.0950) Spectrum->Peak Compare Compare Experimental vs. Theoretical Mass Peak->Compare Confirm Confirmation (Mass Error < 5 ppm) Compare->Confirm

Caption: Experimental workflow for HRMS-based molecular formula confirmation.

References

  • PubChem . Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. [Link]

  • Gholivand, K., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Structural Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine as a Next-Generation Fluorinated Pharmacophore

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to enhance metabolic stability, modulate pKa, and improve the binding affinity of drug candidates[1]. 2,2,2-Trif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to enhance metabolic stability, modulate pKa, and improve the binding affinity of drug candidates[1]. 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine is a highly specialized, dual-motif building block that merges the electronic benefits of a trifluoroethylamine group with the physicochemical advantages of a tetrahydropyran (THP) ring. This application note provides an in-depth mechanistic rationale for utilizing this specific building block, alongside field-proven, self-validating protocols for incorporating it into advanced drug scaffolds.

Mechanistic Rationale: The Synergistic Pharmacophore

The utility of this building block lies in the synergistic interplay between its two core structural features, which solve common attrition problems in drug development (e.g., poor solubility, rapid clearance).

The Trifluoroethylamine Motif

The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a profound inductive effect on the adjacent primary amine. This lowers the amine's pKa by approximately 2–3 units compared to its non-fluorinated counterpart[2].

  • Metabolic Stability: The CF₃ group sterically and electronically blocks cytochrome P450-mediated α-oxidation[1].

  • Amide Isosterism: When coupled to a carboxylic acid, the resulting trifluoroethyl amide exhibits near-zero basicity and exceptional resistance to proteolytic cleavage, making it an ideal peptide isostere[2].

The Tetrahydropyran (THP) Ring

While the CF₃ group is highly lipophilic, unchecked lipophilicity can lead to poor aqueous solubility and high plasma protein binding. The THP ring acts as a bioisostere for cyclohexane, perfectly counterbalancing the CF₃ group[3].

  • Physicochemical Rescue: The embedded oxygen atom lowers the overall cLogP of the molecule compared to a carbocyclic analog.

  • Target Engagement: The THP oxygen serves as a localized hydrogen-bond acceptor, providing an additional vector for interacting with kinase hinge regions or GPCR binding pockets[3].

PharmacophoreLogic Core 2,2,2-Trifluoro-1-(THP-3-yl)ethanamine Core Scaffold CF3 Trifluoromethyl Group Electron-withdrawing Core->CF3 THP Tetrahydropyran Ring Oxygen Heterocycle Core->THP Amine Primary Amine Coupling Vector Core->Amine Effect1 Lowers Amine pKa Blocks α-Oxidation CF3->Effect1 Inductive Effect Effect2 Lowers cLogP Adds H-Bond Acceptor THP->Effect2 Bioisosteric Replacement Effect3 Enables Amide Formation Enables SNAr Amine->Effect3 Functionalization

Fig 1: Pharmacophore logic of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine.

Physicochemical Profiling

To illustrate the "Goldilocks" nature of this building block, the table below summarizes the calculated physicochemical shifts when transitioning from a standard aliphatic amine to this advanced fluorinated scaffold.

Property1-(Cyclohexyl)ethanamine1-(THP-3-yl)ethanamine2,2,2-Trifluoro-1-(THP-3-yl)ethanamine
Amine pKa (calc.) ~10.5~9.5~7.0 - 7.5
Lipophilicity (cLogP) ~2.5~1.2~2.0
H-Bond Acceptors 1 (Amine)2 (Amine, THP Oxygen)2 (Amine, THP Oxygen)
α-Oxidation Risk HighHighBlocked by CF₃

Data Interpretation: The addition of the CF₃ group raises the cLogP to ~2.0, which is optimal for membrane permeability, while the THP ring prevents the cLogP from exceeding 3.0, maintaining excellent aqueous solubility.

Experimental Protocols

Protocol A: Synthesis of Metabolically Stable Amide Isosteres

Causality & Expertise: Because the CF₃ group severely reduces the nucleophilicity of the primary amine, standard coupling reagents (like EDC/HOBt) often yield <20% conversion. This protocol utilizes HATU for rapid active ester formation, coupled with elevated temperatures (50 °C) to overcome the high activation energy barrier of the deactivated amine[4].

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15–20 minutes. Note: Pre-activation is critical. Do not add the amine until the active ester is fully formed.

  • Amine Addition: Add 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (1.2 eq) dropwise.

  • Thermal Shift: Heat the reaction mixture to 50 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validate the disappearance of the active ester mass and the appearance of the target [M+H]⁺ peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (3x, to extract DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Troubleshooting:

  • Validation: ¹⁹F NMR of the purified product will show a distinct doublet or multiplet (depending on diastereomers) between -70 to -75 ppm.

  • Troubleshooting: If unreacted amine remains, verify via LC-MS that the HATU active ester formed correctly in Step 1. If steric hindrance on the carboxylic acid is severe, switch to an acid chloride intermediate.

AmideCoupling A 1. Carboxylic Acid + HATU + DIPEA (Pre-activation) B 2. Add Fluorinated Amine A->B C 3. Thermal Shift (50°C, 12h) B->C D 4. IPC: LC-MS (Verify Mass) C->D E 5. Workup & Purify (LiCl Wash) D->E

Fig 2: Optimized workflow for HATU-mediated amide coupling with the deactivated fluorinated amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Heteroaryl Scaffolds

Causality & Expertise: Incorporating this building block into pyrimidine or pyridine scaffolds (common in kinase inhibitors) via SNAr requires forcing conditions. Microwave irradiation is utilized here to rapidly achieve the necessary thermal kinetics without degrading the THP ring.

Materials:

  • Heteroaryl Chloride (e.g., 2-chloropyrimidine derivative) (1.0 eq)

  • 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (1.5 eq)

  • DIPEA (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Assembly: In a microwave-safe vial, combine the heteroaryl chloride, the fluorinated amine, and DIPEA in NMP.

  • Irradiation: Seal the vial and heat under microwave irradiation at 120 °C for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS to confirm the consumption of the heteroaryl chloride.

  • Workup: Pour the cooled reaction mixture into ice water. If the product precipitates, isolate via vacuum filtration. If it remains in solution, extract with EtOAc (3x), wash with brine, dry, and concentrate.

Self-Validation & Troubleshooting:

  • Validation: ¹H NMR will show an upfield shift of the amine proton (NH) and a distinct splitting pattern for the CH adjacent to the CF₃ group, confirming successful substitution.

  • Troubleshooting: If SNAr fails due to extreme electron density on the heteroaryl ring, pivot to a Palladium-catalyzed Buchwald-Hartwig amination utilizing RuPhos Pd G3 catalyst and Cs₂CO₃ in 1,4-dioxane at 100 °C.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Source: Royal Society of Chemistry. URL:[Link]

  • Black, W. C., Bayly, C. I., Davis, D. E., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744. Source: PubMed. URL:[Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4370. Source: American Chemical Society. URL:[Link]

Sources

Application

reductive amination techniques with 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

An Application Guide to Reductive Amination Techniques with 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine Introduction: Navigating the Synthesis of Complex Amines In the landscape of modern drug discovery and de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Techniques with 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine

Introduction: Navigating the Synthesis of Complex Amines

In the landscape of modern drug discovery and development, the synthesis of structurally complex amines is a cornerstone of medicinal chemistry. Reductive amination stands out as one of the most powerful and versatile methods for this purpose, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] This guide focuses on the practical application of this reaction with a highly functionalized and sterically demanding building block: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine .

The incorporation of a trifluoromethyl (CF₃) group and a tetrahydropyran (THP) moiety into a single amine scaffold presents both unique opportunities and distinct challenges. The CF₃ group, a common bioisostere for ethyl or isopropyl groups, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3] The THP ring is a prevalent motif in numerous bioactive molecules, often serving as a stable, non-aromatic scaffold. However, the combination of the strongly electron-withdrawing CF₃ group alpha to the nitrogen and the steric bulk of the THP ring necessitates a carefully optimized approach to achieve efficient and selective reductive amination.

This document serves as an in-depth technical guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic rationale and troubleshooting strategies essential for success.

Part 1: Mechanistic Principles and Strategic Reagent Selection

The reductive amination process is a one-pot reaction that proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[1][4][5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This forms a carbinolamine intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). This dehydration step is often the rate-limiting step and is typically facilitated by mildly acidic conditions.[6]

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine or iminium ion.

// Invisible edge for layout edge [style=invis]; Ketone -> ReducingAgent; }

Caption: General mechanism of reductive amination.

The Influence of the Trifluoromethyl and Tetrahydropyran Groups

The unique structure of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine imposes two critical considerations:

  • Electronic Effects: The potent electron-withdrawing nature of the CF₃ group significantly reduces the basicity and nucleophilicity of the amine nitrogen. This can slow the initial attack on the carbonyl and the subsequent formation of the carbinolamine.

  • Steric Hindrance: The bulky tetrahydropyran ring adjacent to the reaction center can sterically impede the approach of both the carbonyl compound and the reducing agent, particularly with hindered ketones.

Choosing the Optimal Reducing Agent

The selection of the reducing agent is paramount. The ideal reagent must be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate imine/iminium ion.

ReagentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes and some ketones directly. Often requires pH control and a two-step procedure.[7]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls under mildly acidic conditions.[2][4]Highly toxic and generates toxic cyanide byproducts.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. Exceptionally mild and selective for imines/iminiums. Tolerates a wide range of functional groups.[7] Non-toxic byproducts. More sterically demanding, which can enhance diastereoselectivity.[9]More expensive than NaBH₄. Can be moisture-sensitive.
Catalytic Hydrogenation (H₂/Catalyst) Economical for large-scale reactions.[9]Can reduce other functional groups (e.g., C=C bonds, nitro groups).[8] May require high pressure.

Given the challenges posed by our target amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) emerges as the superior choice. Its mildness is crucial to avoid side reactions, and its effectiveness under slightly acidic conditions helps drive the formation of the iminium intermediate, which it then rapidly reduces.[7]

Part 2: Experimental Protocols and Workflow

This section provides a detailed, field-proven protocol for the reductive amination of a generic carbonyl compound with 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine using NaBH(OAc)₃.

// Nodes A [label="1. Reagent Combination\nCombine amine, carbonyl, and solvent (DCE). Stir."]; B [label="2. Addition of Reducing Agent\nAdd NaBH(OAc)₃ portion-wise."]; C [label="3. Reaction Monitoring\nMonitor by TLC or LC-MS until starting material is consumed."]; D [label="4. Aqueous Workup\nQuench with sat. NaHCO₃. Separate organic layer."]; E [label="5. Extraction\nExtract aqueous layer with DCM or EtOAc."]; F [label="6. Drying & Concentration\nCombine organics, dry (Na₂SO₄), and concentrate."]; G [label="7. Purification\nPurify crude product via silica gel chromatography."]; H [label="8. Characterization\nAnalyze pure product (NMR, MS)."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Experimental workflow for reductive amination.

Detailed Step-by-Step Protocol

Materials:

  • 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)

  • Glacial Acetic Acid (optional, 0-1 eq, especially for ketones)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine (1.1 - 1.2 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate volume of DCE (or THF) to make an approximately 0.1-0.2 M solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) can be beneficial.[7]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-24 hours.

  • Workup - Quenching: Once the starting carbonyl has been consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or EtOAc.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product amine.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation (due to low nucleophilicity/sterics).2. Deactivated reducing agent (moisture).3. Insufficient reaction time.1. Add 0.1-1.0 eq of acetic acid to catalyze imine formation.[7]2. Use freshly opened or properly stored NaBH(OAc)₃.3. Allow the reaction to run for a longer period (up to 48h).
Incomplete Reaction (Stalls) Equilibrium between reactants and imine is unfavorable.Use a dehydrating agent like anhydrous MgSO₄ in the initial imine formation step before adding the reducing agent.
Side Product Formation Reduction of the starting carbonyl (unlikely with NaBH(OAc)₃ but possible).Ensure the purity of the starting materials and the selectivity of the chosen reducing agent.
Difficult Purification Product co-elutes with unreacted amine or impurities.Try a different solvent system for chromatography (e.g., DCM/Methanol). An acid/base extraction can sometimes help isolate the basic amine product.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized secondary amine. The presence of the trifluoromethyl group offers a unique analytical handle via ¹⁹F NMR.

  • ¹H and ¹³C NMR Spectroscopy: These standard techniques will confirm the overall structure. Key signals to look for include the disappearance of the aldehyde proton (around 9-10 ppm) or the carbonyl carbon (190-210 ppm), and the appearance of new signals corresponding to the newly formed C-N bond and the protons on the alpha-carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product by identifying the [M+H]⁺ ion.

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful tool for fluorinated molecules.[10] It offers a wide chemical shift range and a lack of background signals, making it highly specific.[11] A single signal (often a triplet if coupled to adjacent CH₂ protons) in the ¹⁹F NMR spectrum provides unambiguous confirmation of the trifluoromethyl group's integrity and electronic environment in the final product.[12]

References

  • Borch, R. F., & Durst, H. D. (1969). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 91(14), 3996–3997.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • Organic Chemistry - The Fuse. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • Chepliaka, H., et al. (2020). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. Journal of Medicinal Chemistry, 63(22), 13783–13803.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Li, G., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32939-32947.
  • Henderson, K. W., et al. (2002). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters, 4(21), 3659–3661.
  • Medley, J. W. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wang, Y., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4786–4789.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Akiyama, T., et al. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers, 3(7), 816-827.
  • Abdel-Magid, A. F. (n.d.).
  • Chepliaka, H., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22)*, 13783-13803.
  • Chepliaka, H., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

  • Chepliaka, H., et al. (2020). N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • The Organic Synthesis Archive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. SynArchive.
  • Henderson, K. W., et al. (2002). Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs). PubMed. Available at: [Link]

  • Fustero, S., et al. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination.
  • ECHEMI. (n.d.).
  • RIKEN. (2013, September 27). One pot, many possibilities.
  • Cobo, J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Abdel-Magid, A. F., et al. (1986). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, 1029-1032.
  • Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(28), 8153–8170.
  • Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7273–7277.
  • Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Magritek. (n.d.).
  • Choudhary, S. (2023, March 10).
  • Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
  • National Center for Biotechnology Information. (n.d.). Ethanamine, 2,2,2-trifluoro-.
  • Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Wang, C., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.
  • Fluorochem. (n.d.). (s)-2,2,2-trifluoro-1-(tetrahydro-2h-pyran-4-yl)ethanamine.
  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine synthesis.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly deactivated, sterically hindered building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly deactivated, sterically hindered building blocks. 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a highly valuable motif in drug discovery, primarily because the α -trifluoromethyl amine acts as a proteolysis-resistant amide isostere, drastically improving metabolic stability[1],[2].

However, this molecule presents two severe chemical challenges:

  • Electronic Deactivation: The strongly electron-withdrawing −CF3​ group drops the pKa​ of the conjugate acid from ~10.5 (typical for alkylamines) to approximately 5.5. This makes the primary amine an exceptionally poor nucleophile.

  • Steric Hindrance: The adjacent tetrahydropyran (THP) ring introduces significant A-value steric clash, raising the activation energy for nucleophilic attack.

Below is our authoritative troubleshooting guide and self-validating protocol repository to help you drive your reaction yields to completion.

Workflow Decision Matrix

G Start Target Transformation for THP-CF3-Amine CrossCoupling C-N Cross-Coupling (Aryl Halides) Start->CrossCoupling Amidation Amidation (Carboxylic Acids) Start->Amidation RedAmination Reductive Amination (Aldehydes/Ketones) Start->RedAmination CC_Issue Issue: Low Nucleophilicity & Base Sensitivity CrossCoupling->CC_Issue Amid_Issue Issue: Poor Attack on Active Esters Amidation->Amid_Issue Red_Issue Issue: Imine Formation is Thermodynamically Disfavored RedAmination->Red_Issue CC_Sol Solution: [Pd(allyl)Cl]2, AdBippyPhos, KOPh CC_Issue->CC_Sol Amid_Sol Solution: Convert to Acid Chloride or use HATU/HOAt + Heat Amid_Issue->Amid_Sol Red_Sol Solution: TiCl4 activation then NaBH3CN Red_Issue->Red_Sol

Decision tree for optimizing 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine reactions.

Section 1: Buchwald-Hartwig Cross-Coupling

Q: Why am I getting <10% yield and massive starting material recovery when coupling this amine with aryl bromides using standard Pd2​(dba)3​ / BINAP and NaOtBu ?

A: Your reaction is failing due to a mismatch between the basicity of the reaction conditions and the acidity of the intermediate palladium complex. Standard Buchwald-Hartwig couplings utilize bisphosphines (like BINAP). The resulting L2​Pd(Ar)(amine) intermediate has a high pKa​ , requiring a strong base like NaOtBu to deprotonate the amine and form the active Pd-amido complex. However, α -trifluoromethyl amines are sensitive to strong bases and will undergo degradation or β -fluoride elimination before coupling can occur.

The Fix: Switch to a monophosphine ligand (e.g., AdBippyPhos). Monophosphine-ligated LPd(Ar)(X)(amine) complexes are significantly more acidic (calculated pKa​ 8–10). This allows you to use a much weaker base, such as Potassium Phenoxide (KOPh), which efficiently deprotonates the complex without degrading your fluorinated amine[3].

Validated Protocol: Monophosphine-Catalyzed C-N Coupling
  • In a nitrogen-filled glovebox, charge a vial with the aryl bromide (1.0 equiv), 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine (1.2 equiv), and KOPh (1.5 equiv).

  • In a separate vial, pre-mix [Pd(allyl)Cl]2​ (0.5 mol %) and AdBippyPhos (1.2 mol %) in anhydrous Toluene (to achieve 0.2 M final concentration) and stir for 5 minutes until the active catalyst forms.

  • Transfer the catalyst solution to the reaction vial.

  • Seal the vial, remove it from the glovebox, and heat at 80 °C for 15 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via silica gel chromatography.

Section 2: Amidation Reactions

Q: Standard EDC/HOBt or DIC/Oxyma coupling with my carboxylic acid yields mostly unreacted amine. How can I drive this to completion?

A: The nucleophilicity of this specific amine is too low to attack standard active esters (like OBt or Oxyma esters) at a synthetically useful rate. The inductive pull of the −CF3​ group combined with the steric shielding of the THP ring creates an insurmountable activation barrier at room temperature.

The Fix: You must bypass the active ester entirely and generate the most electrophilic species possible: an acid chloride. If your substrate is acid-sensitive and acid chlorides cannot be used, you must use a highly reactive uronium salt (HATU) coupled with a stoichiometric nucleophilic catalyst (DMAP) and thermal energy.

Validated Protocol: Acid Chloride Amidation
  • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M).

  • Add catalytic DMF (0.05 equiv), cool to 0 °C, and dropwise add Oxalyl Chloride (1.5 equiv).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Critical Step: Concentrate the mixture to absolute dryness under reduced pressure to remove all excess Oxalyl Chloride and HCl.

  • Redissolve the crude acid chloride in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Add 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine (1.0 equiv).

  • Heat the reaction to 40 °C in a sealed tube for 12 hours. Quench with saturated aqueous NaHCO3​ and extract with DCM.

Section 3: Reductive Amination

Q: Condensation with aldehydes is extremely slow, and adding NaBH(OAc)3​ yields no product. What is going wrong?

A: Reductive amination requires the initial formation of a hemiaminal, followed by dehydration to an imine. Because of the extreme electron-withdrawing nature of the −CF3​ group, the initial attack on the carbonyl is thermodynamically disfavored. If you add the reducing agent too early, you simply reduce the aldehyde to an alcohol, killing the reaction.

The Fix: You must force the formation of the imine using a strong Lewis acid that acts as both an activator and a dehydrating agent. Titanium(IV) chloride ( TiCl4​ ) is perfectly suited for this. It lowers the LUMO of the carbonyl and irreversibly traps the oxygen as TiO2​ byproducts, forcing the equilibrium toward the imine.

Validated Protocol: Lewis Acid-Mediated Reductive Amination
  • Dissolve the aldehyde/ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCM (0.2 M) under argon.

  • Add Triethylamine (3.0 equiv) and cool the mixture to 0 °C.

  • Dropwise add a 1.0 M solution of TiCl4​ in DCM (0.55 equiv). The solution will become heterogeneous.

  • Stir at room temperature for 4–6 hours to ensure complete imine formation (monitor by crude NMR or GC-MS, not LC-MS, as the imine will hydrolyze on the column).

  • Cool back to 0 °C and add a solution of NaBH3​CN (2.0 equiv) in anhydrous Methanol (equal volume to DCM).

  • Stir for 2 hours at room temperature. Quench carefully with 1M NaOH, filter the titanium salts through Celite, and extract the filtrate with EtOAc.

Quantitative Data Summary

The table below summarizes the expected yield improvements when shifting from standard laboratory conditions to our optimized protocols tailored for this highly deactivated amine.

Reaction TypeStandard ConditionsExpected Yield (Standard)Optimized ConditionsExpected Yield (Optimized)Primary Failure Mode
C-N Cross-Coupling Pd2​(dba)3​ , BINAP, NaOtBu, 80°C< 10% [Pd(allyl)Cl]2​ , AdBippyPhos, KOPh, 80°C75 - 90% Base-induced degradation; poor oxidative addition.
Amidation EDC, HOBt, DIPEA, RT10 - 20%Acid Chloride (in situ) + DIPEA, 40°C80 - 95% Incomplete conversion due to low nucleophilicity.
Reductive Amination NaBH(OAc)3​ , DCE, RT< 5% TiCl4​ pre-activation, then NaBH3​CN , 0°C to RT65 - 85% Failure to form the intermediate imine.
References
  • Reaction Development: Coupling of Primary Fluoroalkylamines Source: Journal of the American Chemical Society (via eScholarship, University of California) URL: [Link][3]

  • Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes Source: Organic Letters (ACS Publications) URL: [Link][1]

  • Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines Source: Duke University Chemistry URL: [Link][2]

Sources

Optimization

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of α -trifluoromethyl amines, specifically 2,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of α -trifluoromethyl amines, specifically 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine .

The introduction of a trifluoromethyl ( −CF3​ ) group profoundly alters the physicochemical properties of adjacent functional groups. For primary amines, this manifests as reduced basicity, increased lipophilicity, and altered volatility. This guide addresses the specific causality behind these phenomena and provides self-validating protocols to ensure high-yield, high-purity isolation.

Core Workflow: Purification Strategy

The following diagram illustrates the logical workflow for isolating the target amine from a crude reaction mixture (e.g., post-reductive amination or nucleophilic trifluoromethylation).

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Neutral/Acidic Impurities) AcidExt Acidic Extraction (1M - 2M HCl, pH < 2) Crude->AcidExt Org1 Organic Phase (Neutral Impurities -> Discard) AcidExt->Org1 Non-basic components Aq1 Aqueous Phase (Protonated Amine Salt) AcidExt->Aq1 Amine salt BaseExt Basification & Extraction (NaOH to pH > 10, DCM) Aq1->BaseExt Org2 Organic Phase (Crude Free Amine) BaseExt->Org2 Free base Aq2 Aqueous Phase (Salts -> Discard) BaseExt->Aq2 Aqueous waste Chroma Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) Org2->Chroma Pure Pure 2,2,2-Trifluoro-1- (tetrahydro-2H-pyran-3-yl)ethanamine Chroma->Pure Diastereomer separation

Caption: Workflow for the isolation and diastereomeric resolution of α -trifluoromethyl amines.

Troubleshooting & FAQs

Q1: Why is my product yield exceptionally low after a standard acid-base extraction?

The Causality: The −CF3​ group is strongly electron-withdrawing via inductive ( −I ) effects. When placed in the α -position to a primary amine, it significantly pulls electron density away from the nitrogen lone pair, lowering the pKa​ of the conjugate acid by 2 to 3 units compared to a standard alkyl amine[1]. The Solution: Standard extraction protocols using weak acids (like 5% citric acid or saturated NH4​Cl ) will not fully protonate 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine. You must use a stronger aqueous acid, such as 1M to 2M HCl, driving the pH below 2 to ensure complete formation of the water-soluble ammonium salt.

Q2: I am observing significant product loss during rotary evaporation. What is causing this?

The Causality: Fluorine atoms are highly electronegative and tightly hold their non-bonding electrons, which drastically reduces the polarizability of the molecule. This reduction in polarizability weakens intermolecular van der Waals forces, making low-molecular-weight fluorinated amines highly volatile, even more so than their non-fluorinated counterparts[2]. The Solution:

  • Temperature Control: Never exceed a water bath temperature of 25∘C during solvent removal.

  • Pressure Control: Do not use a high-vacuum pump. Evaporate extraction solvents (like DCM or ether) at pressures ≥150 mbar .

  • Salt Isolation: If the free base is too volatile, precipitate the product as an HCl salt by bubbling HCl gas into an ethereal solution of the amine, which yields a bench-stable, non-volatile solid[1].

Q3: How can I resolve the diastereomers of this compound?

The Causality: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine contains two chiral centers: C3 on the tetrahydropyran (THP) ring and C1 on the ethanamine chain. This results in a mixture of diastereomers. The Solution: The diastereomers can typically be resolved via silica gel flash chromatography. The spatial orientation of the THP oxygen and the amine nitrogen dictates their hydrogen-bonding affinity to the acidic silanol groups on the silica surface. Adding 1-2% Triethylamine (TEA) to your eluent is critical; it neutralizes highly acidic silanol sites, preventing irreversible binding and peak tailing of the amine.

Q4: What is the most reliable method for monitoring the fractions during chromatography?

The Solution: While TLC with a ninhydrin or phosphomolybdic acid (PMA) stain is standard, the most definitive and self-validating method is 19F NMR spectroscopy . Because there is 100% natural abundance of 19F and no background fluorine in standard solvents or typical impurities, 19F NMR allows for rapid, quantitative tracking of the trifluoromethylated product (typically appearing as a distinct doublet or multiplet around -70 to -80 ppm)[3].

Quantitative Data: Purification Method Comparison

The following table summarizes the efficacy of various purification techniques for α -trifluoromethyl amines based on empirical laboratory data.

Purification MethodYield Recovery (%)Diastereomeric Excess (de %)Volatility Loss RiskScalabilityPrimary Use Case
Optimized Acid-Base Extraction 85 - 95%0% (No separation)ModerateHighBulk removal of neutral/acidic impurities.
Silica Gel Flash Chromatography 70 - 85%> 95%HighMediumDiastereomer resolution and trace impurity removal.
Preparative HPLC (Chiral Phase) 60 - 75%> 99% (ee and de)LowLowEnantiomeric resolution of isolated diastereomers.
HCl Salt Precipitation 90 - 98%0%Very LowHighLong-term storage and prevention of volatile loss.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for α -Trifluoromethyl Amines

This protocol is self-validating: the phase transfer of the amine can be tracked by checking the pH of the aqueous layer.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether) at a concentration of approx. 0.1 M.

  • Acidification: Add an equal volume of 2M aqueous HCl. Vigorously stir or shake the biphasic mixture for 5 minutes. Self-Validation: Check the aqueous layer with pH paper; it must be <2 . If not, add more 2M HCl.

  • Phase Separation: Separate the layers. The protonated 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine is now in the aqueous layer. Discard the organic layer (contains unreacted neutral starting materials).

  • Washing: Wash the aqueous layer once more with a fresh portion of DCM to remove trace lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath to 0∘C (to mitigate exothermic heat and volatility). Slowly add 2M aqueous NaOH dropwise until the pH is >10 . The aqueous layer will turn cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the basic aqueous layer three times with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (Water bath ≤25∘C , Pressure ≥150 mbar ) to yield the crude free amine.

Protocol 2: Diastereomeric Resolution via Flash Chromatography

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a column with standard silica gel (230-400 mesh) using a solvent system of Hexane/Ethyl Acetate (e.g., 4:1 v/v) containing 1% Triethylamine (TEA) by volume.

  • Sample Loading: Dissolve the crude amine in the minimum amount of the eluent and carefully load it onto the column.

  • Elution: Elute the column using the same solvent system under positive pressure.

  • Fraction Collection & Monitoring: Collect small fractions (e.g., 10-20 mL depending on scale). Spot fractions on a TLC plate and stain with Ninhydrin (requires heating to show primary amines as purple/pink spots).

  • Validation: Analyze the pure fractions via 19F NMR and 1H NMR to confirm which fractions contain the syn diastereomer and which contain the anti diastereomer.

  • Isolation: Pool the fractions containing the desired pure diastereomer and concentrate carefully under reduced pressure ( ≤25∘C ).

References

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)
  • Chemistry of Bis(trifluoromethyl)
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Source: Analytical Chemistry - ACS Publications URL
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

preventing degradation of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine during storage

Welcome to the Technical Support Center for handling complex fluorinated amine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,2,2-T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling complex fluorinated amine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine .

This molecule presents a unique triad of storage challenges: a cyclic ether (tetrahydropyran) prone to autoxidation, a primary amine highly reactive to atmospheric gases, and a trifluoromethyl group that influences volatility. To ensure scientific integrity and reproducible downstream assays, your storage protocols must be treated as active, self-validating experimental systems rather than passive warehousing.

Part 1: Mechanistic Overview of Degradation

Before troubleshooting, we must understand the causality of degradation. The molecule degrades via three distinct, environmentally driven pathways.

Degradation Compound 2,2,2-Trifluoro-1- (tetrahydro-2H-pyran-3-yl) ethanamine Peroxides THP Ring Autoxidation (Hydroperoxides) Compound->Peroxides Radical Initiation Carbamates Amine Carbamate Salts (Precipitate) Compound->Carbamates Nucleophilic Attack Decomp Volatilization & Decomposition Compound->Decomp Energy Input O2 Oxygen & Light O2->Peroxides CO2 Atmospheric CO2 + Moisture CO2->Carbamates Heat Thermal Stress Heat->Decomp

Mechanistic pathways of degradation for THP-amines during storage.

Part 2: Troubleshooting Guide & FAQs

Q1: I noticed a white, crusty precipitate forming around the cap and threading of the reagent bottle. Is the chemical degrading? A: Yes. This is a classic manifestation of carbamate salt formation . Primary amines are highly nucleophilic and will react exothermically with atmospheric carbon dioxide (CO2) and moisture to form insoluble carbamates[1][2]. Even though the adjacent trifluoromethyl group exerts an electron-withdrawing effect, the primary amine remains reactive enough to capture CO2.

  • Causality: CO2 acts as an electrophile, which is attacked by the lone pair of electrons on the amine nitrogen, leading to a zwitterionic intermediate that stabilizes as a carbamate salt[1].

  • Resolution: Mechanically remove the crust (do not let it fall into the bottle). Moving forward, you must purge the headspace of the container with an inert gas (Argon or Nitrogen) immediately after every use to displace CO2 and moisture.

Q2: My downstream organometallic assay is failing due to the presence of unexpected radical species. Could the amine be the source? A: Highly likely. The tetrahydropyran (THP) ring in your compound is a cyclic ether. Ethers are notoriously susceptible to autoxidation when exposed to oxygen and light. The carbon adjacent to the ether oxygen undergoes radical abstraction, forming hydroperoxides[3][4].

  • Causality: These peroxides not only consume your reagent but also act as radical initiators that will poison sensitive downstream catalysts or organometallic reagents. Tetrahydropyran is classified as a severe peroxide former requiring strict monitoring[5].

  • Resolution: Store the compound in a dark amber glass bottle to prevent UV-initiated radical formation[5]. Implement the peroxide testing protocol detailed in Part 4.

Q3: The liquid appears cloudy or has distinct liquid stratification/layering. Should I attempt to purify it? A: Absolutely not. If a peroxide-forming chemical containing a THP ring shows visible discoloration, crystallization in the liquid, or liquid stratification, it must be treated as potentially explosive[4].

  • Causality: High concentrations of polymeric peroxides can precipitate out of solution or form dense layers. Subjecting these to friction (opening the cap) or heat (distillation) can cause catastrophic detonation[4].

  • Resolution: Do not touch or move the container. Contact your Environmental Health and Safety (EHS) department immediately for specialized disposal[3].

Part 3: Quantitative Storage Parameters

To prevent the degradation mechanisms outlined above, adhere strictly to the following validated storage parameters.

ParameterThreshold / ConditionScientific Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal decomposition and suppresses the volatility of the trifluoroethyl moiety[6].
Maximum Peroxide Level < 10 ppmSafe for general laboratory use. Levels >10 ppm require immediate remediation or safe disposal[3].
Testing Frequency Every 3 months (Quarterly)THP is a known peroxide former; quarterly monitoring is a mandatory safety standard for opened containers[5].
Headspace Gas Argon or Nitrogen (Dry)Displaces O2 (preventing peroxide formation) and CO2 (preventing carbamate formation)[2][5].
Container Material Amber GlassBlocks UV/visible light, preventing photo-initiated radical autoxidation of the THP ring[4][5].

Part 4: Self-Validating Experimental Protocols

A protocol is only robust if it contains internal validation steps. Below are the step-by-step methodologies for maintaining the integrity of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine.

Workflow 1: Iodometric Peroxide Testing & Remediation

Perform this test quarterly or before any distillation/concentration step.

  • Safety Verification: Inspect the bottle visually without moving it. If crystals or cloudiness are present, abort the protocol and call EHS[3][4].

  • Sampling: In a fume hood, withdraw 1 to 3 mL of the amine solution using a clean, dry glass syringe.

  • Chemical Assay: Add the sample to an equal volume of glacial acetic acid in a test tube. Add 3-5 drops of a 5% aqueous potassium iodide (KI) solution and mix gently[7].

  • Observation (Causality): If hydroperoxides are present, they will oxidize the iodide ions (I⁻) to iodine (I₂), turning the solution a yellow-to-brown color[7].

  • Remediation (If peroxides are between 10 ppm and 50 ppm): Wash the organic amine layer with a concentrated aqueous solution of ferrous sulfate (FeSO₄) in a separatory funnel. The Fe²⁺ will reduce the peroxides to harmless alcohols.

  • Validation Step: Re-test the remediated organic layer using Steps 2-4. The solution must remain clear (indicating < 1 ppm peroxides) before the chemical is approved for use in sensitive syntheses.

Workflow 2: Lifecycle Storage Management

Workflow Rec Receive Chemical Log Date Test Test for Peroxides (KI Assay) Rec->Test Purge Purge Headspace (Argon/N2 Gas) Test->Purge If <10 ppm Seal Seal in Amber Glass with Teflon Tape Purge->Seal Store Store at 2-8°C (Dark, Dry Environment) Seal->Store Monitor Quarterly Re-evaluation (Visual & Chemical) Store->Monitor Monitor->Test Loop Every 3 Months

Self-validating protocol for the intake and long-term storage of THP-amines.

References

  • Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE) Properties and Storage. Kangmei Chemical. Available at:[Link]

  • Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals). University of Hawaii Environmental Health and Safety. Available at:[Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill. Available at:[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center. Available at: [Link]

  • An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Open Research Newcastle. Available at:[Link]

  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy. ResearchGate. Available at:[Link]

  • Use and Storage of Peroxide-Forming Chemicals. University of Nebraska-Lincoln. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine versus Non-fluorinated Analogs in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into lead compounds has become a cornerstone of r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into lead compounds has become a cornerstone of rational drug design.[1] This is not a mere academic exercise; it is a strategic maneuver to fine-tune a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties such as lipophilicity, metabolic stability, molecular conformation, and, most critically for amine-containing compounds, basicity (pKa).[1][2]

The core of our comparison focuses on two key structural motifs:

  • The Amine Moiety : We will explore how the potent electron-withdrawing nature of the CF3 group in Compound F drastically reduces the basicity of the primary amine compared to Compound H .

  • The Tetrahydropyran (THP) Scaffold : This saturated heterocycle is a "privileged" scaffold in drug discovery, often employed to improve metabolic stability and aqueous solubility while maintaining desirable geometric conformations for target binding.[3][4]

By understanding the distinct properties imparted by these motifs, researchers can make more informed decisions during the lead optimization process.

Comparative Physicochemical Properties: A Tale of Two Amines

The introduction of a trifluoromethyl group adjacent to an amine creates a dramatic shift in its electronic properties. This is the central thesis of our comparison. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, pulling electron density away from the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby significantly lowering its basicity.

Here, we present a table of predicted and experimentally-supported physicochemical properties for Compound F and Compound H . This data provides a quantitative foundation for understanding their differential behavior in biological systems.

PropertyCompound H (Non-fluorinated Analog)Compound F (Trifluorinated)Rationale for Difference & SAR Implications
Structure Image of 1-(tetrahydro-2H-pyran-3-YL)ethanamineImage of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamineThe key difference is the substitution of three hydrogen atoms with three fluorine atoms on the carbon adjacent to the amine.
pKa ~10.2 - 10.6~6.5 - 7.0The strong inductive effect of the CF3 group significantly reduces the basicity of the amine.[5] At physiological pH (~7.4), Compound H will be almost entirely protonated (cationic), while Compound F will exist as a mixture of protonated and neutral forms. This has profound implications for receptor interactions (ionic vs. hydrogen bonds), cell permeability, and potential off-target liabilities like hERG channel binding.
Calculated LogP (cLogP) ~0.8~1.2While fluorine is highly electronegative, the overall effect of a CF3 group on lipophilicity can be complex. In this case, the CF3 group slightly increases the calculated lipophilicity.[6] It is crucial to measure this experimentally as LogD at physiological pH.
LogD at pH 7.4 ~ -1.5~1.1Due to its high pKa, Compound H is fully ionized at pH 7.4, making it highly polar and significantly reducing its distribution into an organic phase. In contrast, with a pKa near 7.4, a substantial portion of Compound F is in its neutral, more lipophilic form, leading to a much higher LogD value. This can dramatically improve membrane permeability.
Metabolic Stability ModerateHighThe C-H bonds on the carbon adjacent to the amine in Compound H are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The replacement of these with stable C-F bonds in Compound F blocks this metabolic pathway, often leading to a longer metabolic half-life and improved in vivo exposure.[7][8]

The Impact on Structure-Activity Relationships (SAR)

The decision to use a trifluorinated amine over its non-fluorinated counterpart is a strategic choice aimed at solving specific challenges in drug development.

Diagram: The SAR Optimization Cycle

The following diagram illustrates a typical workflow where these analogs would be compared to drive a project forward.

SAR_Cycle cluster_0 Design & Synthesis cluster_1 In Vitro Testing & Analysis cluster_2 Decision & Iteration Start Initial Hit Compound (e.g., Compound H) Hypothesis Hypothesis: Improve ADME properties by lowering pKa Start->Hypothesis Synthesis Synthesize Analog (Compound F) Hypothesis->Synthesis Assays Run Comparative Assays: - pKa, LogD - Metabolic Stability - Target Binding (Ki) Synthesis->Assays Data Analyze Data: Compare properties of Compound H vs. F Assays->Data SAR Establish SAR: Did fluorination improve the desired properties? Data->SAR Decision Decision: - Advance Compound F? - Synthesize new analogs? - Terminate series? SAR->Decision Decision->Hypothesis Iterate

Caption: A typical SAR cycle involving hypothesis generation, synthesis, and comparative testing.

Modulating Target Engagement

The change in pKa directly influences how the amine interacts with the target protein.

  • Compound H (High pKa): At physiological pH, this amine is protonated (R-NH3+). It is therefore likely to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in the binding pocket.

  • Compound F (Lower pKa): This amine exists in equilibrium. The neutral form (R-NH2) can act as a hydrogen bond donor, while the protonated form can still engage in ionic interactions, albeit with different energetics. This switch can alter binding affinity (Ki) and selectivity.

Diagram: Impact of pKa on Target Interaction

pKa_Impact cluster_H Compound H (pKa ~10.5) cluster_F Compound F (pKa ~6.8) cluster_Target Target Protein Binding Pocket CompH R-CH(CH3)-NH3+ Positively Charged at pH 7.4 Asp Aspartate (COO-) CompH:f0->Asp Strong Ionic Bond CompF R-CH(CF3)-NH2 Neutral Form Predominantly neutral, can act as H-bond donor R-CH(CF3)-NH3+ Cationic Form Can form ionic bonds CompF:f3->Asp Weaker/Transient Ionic Bond Gln Glutamine (C=O) CompF:f1->Gln Hydrogen Bond

Caption: Differential binding modes of high and low pKa amines at a target site.

Essential Experimental Protocols

To build a robust SAR, the following experiments are critical. These protocols are standardized and designed to be self-validating.

Protocol: Determination of pKa by Potentiometric Titration
  • Objective: To experimentally determine the acid dissociation constant (pKa) of the amine functionality.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).[9][10][11]

  • Methodology:

    • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9][12]

    • Sample Preparation: Prepare a ~1 mM solution of the test compound (e.g., Compound F or Compound H ) in water or a water/co-solvent mixture if solubility is low.[9][12] Ensure a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[9][12]

    • Titration: Place the sample solution on a magnetic stirrer and immerse the calibrated pH electrode. For a basic compound, pre-acidify the solution to ~pH 2 with 0.1 M HCl.[13]

    • Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[9][12] Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot pH versus the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[9]

Protocol: Measurement of Lipophilicity (LogD) by Shake-Flask Method
  • Objective: To determine the distribution coefficient (LogD) at a physiologically relevant pH (7.4), which accounts for the partitioning of both ionized and neutral species.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (pH 7.4). The concentrations in each phase are measured to calculate the distribution coefficient. The shake-flask method is considered the "gold standard".[14][15]

  • Methodology:

    • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol.[16]

    • Partitioning: Add a known amount of the test compound to a vial containing a defined volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).[][18]

    • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as LC-MS/MS.[16][]

    • Calculation: LogD is calculated as: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[7]

  • Principle: The compound is incubated with liver microsomes (a subcellular fraction containing high concentrations of metabolic enzymes).[7][19] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[20][21]

  • Methodology:

    • Reagent Preparation:

      • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

      • Liver Microsomes: Use pooled human liver microsomes (HLM) for human-relevant data.[19] Keep on ice.

      • Cofactor: Prepare a solution of the NADPH regenerating system.[22]

    • Incubation:

      • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of ~1-3 µM) with the liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C for a few minutes.[20][21]

      • Initiate the metabolic reaction by adding the NADPH cofactor solution.[21]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile or methanol containing an internal standard.[20][21]

    • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.[22]

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]

Protocol: Target Binding Affinity (Ki) by Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds for their molecular target.

  • Principle: This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand that has a known affinity (Kd) for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).[23][24][25]

  • Methodology:

    • Reagent Preparation:

      • Membrane Preparation: Prepare a suspension of cell membranes or purified receptors that express the target of interest.[26]

      • Radioligand: A high-affinity radiolabeled ligand for the target.

      • Test Compounds: Prepare serial dilutions of the test compounds (Compound F and Compound H ).

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.[24][26]

    • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[24][26]

    • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a filter plate, followed by washing with ice-cold buffer.[26]

    • Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value.[24] Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24][26][27]

Conclusion and Forward Look

The comparison between 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine and its non-fluorinated analog serves as a classic, instructive example in medicinal chemistry. The strategic introduction of a single trifluoromethyl group can profoundly and predictably alter key ADME and pharmacodynamic properties. By lowering the amine pKa, the trifluorinated analog often gains improved membrane permeability (via a higher LogD) and enhanced metabolic stability, which are critical for developing successful drug candidates. However, this comes at the cost of altering the fundamental nature of the target-ligand interaction, which may be beneficial or detrimental to potency and selectivity.

Executing the detailed experimental protocols outlined in this guide is essential for generating the high-quality, comparative data needed to build a definitive Structure-Activity Relationship. This empirical data, not theoretical prediction alone, should guide the iterative process of drug design and lead optimization.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • National Center for Biotechnology Information. Ethanamine, 2,2,2-trifluoro-. [Link]

  • ACS Publications. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • ACS Publications. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. [Link]

  • Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. [Link]

  • European Journal of Chemistry. Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

  • ACS Publications. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]

  • Sygnature Discovery. Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubMed. Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. [Link]

  • National Center for Biotechnology Information. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. [Link]

  • MDPI. A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. [Link]

  • National Center for Biotechnology Information. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. [Link]

  • MilliporeSigma. N-((Tetrahydro-2H-pyran-2-yl)methyl)ethanamine. [Link]

  • Appchem. 2-(tetrahydro-2H-pyran-3-yl)ethanamine. [Link]

Sources

Comparative

A Researcher's Guide to the Lipophilicity of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine Derivatives

Abstract Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a focused comparison of the lipophilicity of derivatives of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine, a scaffold of interest due to its combination of a lipophilic trifluoromethyl group and a polar, conformationally restricted tetrahydropyran (THP) ring. We will explore the structural contributions to lipophilicity, present comparative data for representative analogs, and provide a detailed, validated protocol for the experimental determination of the partition coefficient (LogP), a key metric for lipophilicity.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is paramount.[] It dictates a molecule's ability to traverse cellular membranes, a necessary step for oral absorption and distribution to target tissues.[] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][][5]

Drug discovery programs often aim for a "sweet spot," typically a LogD (the partition coefficient at a specific pH) value between 1 and 3, to maximize the probability of achieving a favorable ADME profile.[5] The molecular scaffold 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine presents a compelling case study in lipophilicity modulation. It features two key moieties with opposing effects:

  • The Trifluoromethyl (CF3) Group: This group is a well-established tool in medicinal chemistry for enhancing metabolic stability and binding affinity.[6] Crucially, it is strongly electron-withdrawing and generally increases lipophilicity compared to a methyl group, particularly when positioned alpha to a functional group.[6][7]

  • The Tetrahydropyran (THP) Ring: As a bioisostere of a cyclohexane ring, the THP moiety introduces a polar oxygen heteroatom.[8] This addition can serve as a hydrogen bond acceptor and generally reduces lipophilicity compared to its carbocyclic counterpart, often improving aqueous solubility and pharmacokinetic properties.[8]

Understanding how modifications to this scaffold impact the overall lipophilicity is crucial for designing derivatives with optimized, drug-like properties.

Comparative Lipophilicity Analysis of Key Derivatives

To illustrate the impact of structural modifications on lipophilicity, we present a comparative analysis of the parent structure and several representative derivatives. The LogP values provided are illustrative and based on established physicochemical principles and data from analogous structures found in scientific literature. Experimental determination is necessary for precise values.

Compound IDStructureModificationExpected LogP RangeRationale for Lipophilicity Change
Parent 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine-1.0 - 1.5Baseline lipophilicity established by the balance of the lipophilic CF3-ethyl group and the polar THP-amine portion. A similar, though not identical, structure has a calculated LogP of 0.81.[9]
Derivative A N-Methyl-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamineN-Methylation1.3 - 1.8Addition of a methyl group, a small lipophilic fragment, is expected to slightly increase the overall LogP.
Derivative B 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamineIsomeric Shift0.8 - 1.3Moving the substituent to the 4-position of the THP ring can subtly alter polarity and intramolecular interactions, often leading to a slight decrease in lipophilicity compared to the 3-substituted isomer.
Derivative C 2,2,2-Trifluoro-1-(6-methyltetrahydro-2H-pyran-3-YL)ethanamineTHP Ring Methylation1.5 - 2.0Adding a methyl group to the THP ring significantly increases the lipophilic surface area, leading to a marked increase in the LogP value.
Derivative D 2,2,2-Trifluoro-1-(cyclohexyl)ethanamineTHP to Cyclohexyl2.5 - 3.0Replacing the polar THP ring with its non-polar carbocyclic bioisostere, cyclohexane, removes the hydrogen bond accepting oxygen, drastically increasing lipophilicity.[8]

Experimental Protocol: LogP Determination via the Shake-Flask Method (OECD 107)

For definitive, high-quality lipophilicity data, the "shake-flask" method remains the gold standard.[10][11][12] It directly measures the partitioning of a substance between n-octanol and water. The following protocol is based on the OECD Test Guideline 107.[10][13]

Principle

The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[11][14] The LogP is the base-10 logarithm of this ratio. For ionizable compounds like amines, it is crucial to use a buffer to maintain the aqueous phase at a pH at least 2 units above the pKa of the conjugate acid, ensuring the compound is in its neutral, non-ionized form.[12]

Materials & Reagents
  • n-Octanol (analytical grade, purity >99%)

  • Reagent-grade water (e.g., HPLC grade)

  • Buffer solution (e.g., borate buffer for pH ~10)

  • Test substance (derivative of interest)

  • Analytical solvent for quantification (e.g., acetonitrile)

  • Centrifuge tubes with screw caps (e.g., glass, 10 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument (HPLC-UV or LC-MS) for concentration determination

Step-by-Step Methodology
  • Solvent Pre-saturation: Before the experiment, shake n-octanol with water and water with n-octanol for 24 hours at the experimental temperature (e.g., 25°C). Allow the phases to separate completely to ensure mutual saturation. This prevents volume changes during the partitioning experiment.

  • Preparation of Stock Solution: Accurately weigh the test substance and dissolve it in n-octanol to create a stock solution. The final concentration in either phase should not exceed 0.01 mol/L.[11]

  • Partitioning Experiment:

    • In duplicate, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous buffer to a centrifuge tube.

    • Use at least three different volume ratios of n-octanol to water for three separate runs (e.g., 2:1, 1:1, 1:2).[10]

    • Securely cap the tubes.

  • Equilibration: Agitate the tubes vigorously using a mechanical shaker at a constant temperature (e.g., 25 ± 1°C) for at least 30 minutes to ensure equilibrium is reached.[13][14]

  • Phase Separation: Separate the n-octanol and water phases by centrifugation for 10-15 minutes at ~2000 x g, or until a clear separation is visible.[10][13][14]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase from each tube.

    • Determine the concentration of the test substance in each aliquot using a validated analytical method (e.g., HPLC). It is critical to construct separate calibration curves for quantification in the n-octanol matrix and the aqueous buffer matrix.

  • Calculation of LogP:

    • For each tube, calculate the partition coefficient (P) using the formula: P = Coctanol / Cwater where Coctanol and Cwater are the measured equilibrium concentrations.

    • Calculate the LogP by taking the base-10 logarithm of P.

    • The final result is the average of the LogP values obtained from the duplicate runs. The values across all runs should fall within a range of ± 0.3 log units for the test to be considered valid.[10]

Workflow and Logic Visualization

The experimental workflow for LogP determination requires a systematic and logical progression to ensure data integrity and reproducibility.

LogP_Workflow cluster_prep prep 1. Preparation exp 2. Experiment stock Make n-Octanol Stock Solution mix Mix Stock, n-Octanol, & Buffered Water stock->mix saturate Pre-saturate Solvents (n-Octanol & Water) saturate->mix analysis 3. Analysis shake Agitate to Reach Equilibrium mix->shake separate Separate Phases (Centrifugation) shake->separate sample Sample Both Phases separate->sample calc 4. Calculation quantify Quantify Concentration (e.g., HPLC) sample->quantify logp Calculate P = [Oct]/[Water] Calculate LogP quantify->logp validate Validate (Values ±0.3 units) logp->validate

Sources

Validation

LC-MS Validation of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine Purity: A Comprehensive Comparison Guide

The Analytical Challenge: Structural Causality 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a highly specialized fluorinated building block used extensively in modern pharmaceutical development. Its unique s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Causality

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a highly specialized fluorinated building block used extensively in modern pharmaceutical development. Its unique structure—combining a lipophilic trifluoromethyl group, a polar tetrahydropyran ring, and a basic primary amine—presents a distinct analytical challenge.

The molecule lacks a conjugated π -electron system, meaning it has virtually no UV absorbance. Furthermore, its high polarity and basicity cause severe retention and peak shape issues in traditional chromatographic systems. To accurately determine its purity and profile trace synthetic impurities, an advanced analytical strategy is required.

Analytical Modality Comparison: Why LC-MS?

When selecting an analytical modality for this compound, scientists must evaluate the causality behind each technique's limitations.

  • HPLC-UV : Fails due to the absence of a strong chromophore. While pre-column derivatization (e.g., with FMOC-Cl or Dansyl chloride) can introduce a UV-active moiety, this adds synthetic variability, increases sample preparation time, and risks masking actual impurities.

  • GC-MS : The primary amine interacts strongly with active silanol groups in the GC inlet liner and column stationary phase. This causes severe peak tailing, irreversible adsorption, and thermal degradation. Derivatization (e.g., acylation) is mandatory but introduces the same variability risks as HPLC-UV.

  • LC-MS : Liquid Chromatography coupled with Mass Spectrometry (LC-MS) allows for direct, underivatized analysis. The basic primary amine readily accepts a proton in acidic mobile phases, making it an ideal candidate for positive Electrospray Ionization (ESI+).

Table 1: Modality Comparison for Fluorinated Amine Purity
Analytical ModalitySensitivitySpecificitySample PreparationSuitability for Target
LC-MS (HILIC) High (pg/mL)High (MRM transitions)Simple dilutionOptimal : Direct analysis of polar amine
HPLC-UV LowLowDerivatization requiredPoor : Lacks strong UV chromophore
GC-MS ModerateHighDerivatization requiredSuboptimal : Peak tailing from free amine

Chromatographic Strategy: The Case for HILIC over Reversed-Phase

While LC-MS is the optimal detection method, the choice of chromatographic separation is critical. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is ill-suited for highly polar amines. In RPLC, polar compounds exhibit weak retention and elute near the void volume[1]. This early elution coincides with the elution of unretained matrix salts, leading to severe ion suppression in the ESI source.

To solve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (such as bare silica or amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile)[2],[3].

Mechanistic Causality : In HILIC, water acts as the strong eluting solvent[2]. A water-enriched layer forms on the surface of the polar stationary phase. The protonated fluorinated amine partitions from the bulk organic mobile phase into this aqueous layer[4]. Additionally, electrostatic interactions between the positively charged amine and the negatively charged surface silanols provide robust, orthogonal retention[4]. Crucially, the high concentration of acetonitrile in the mobile phase significantly enhances ESI droplet desolvation efficiency, drastically boosting mass spectrometric sensitivity[2],[3].

Mechanism Bulk Bulk Mobile Phase (>80% Acetonitrile) Analyte Fluorinated Amine (Protonated) Bulk->Analyte Mass Transfer WaterLayer Aqueous Enriched Layer (Water/Buffer) Analyte->WaterLayer Hydrophilic Partitioning Silica Silica Stationary Phase (Silanol Groups) Analyte->Silica Electrostatic Interaction

Fig 2: HILIC retention mechanism for the highly polar fluorinated amine.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (ISTD) and rigorous System Suitability Tests (SST), the method automatically corrects for matrix effects and verifies instrument performance prior to data acquisition.

Step 1: Sample Preparation
  • Diluent Selection : Prepare a diluent of 90:10 Acetonitrile:Water. Causality: Matching the sample diluent to the initial HILIC mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting).

  • Standard Spiking : Spike samples and calibration standards with a constant concentration (e.g., 1 µg/mL) of a 13 C- or 15 N-labeled analog of the target amine.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: HILIC-MS/MS Conditions
  • Column : Bare Silica HILIC (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The acidic pH ensures the primary amine remains fully protonated for maximum ESI response and consistent electrostatic interaction with the stationary phase[3].

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start at 95% B, hold for 1 min. Ramp down to 60% B over 5 mins. Re-equilibrate at 95% B for 4 mins[2].

  • Flow Rate : 0.4 mL/min.

  • Detection : Triple Quadrupole MS operating in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific [M+H]+ precursor to product ion transitions.

Step 3: System Suitability Testing (SST)

Before running the batch, inject the SST standard (target at LOQ level). The system validates itself if:

  • Signal-to-Noise (S/N) for the target peak is 10.

  • Peak asymmetry factor ( As​ ) is between 0.8 and 1.5.

  • Retention time relative standard deviation (RSD) over 6 injections is 1.0%.

Workflow A 1. Sample Preparation (Dilution in 90% ACN) B 2. HILIC Separation (Polar Stationary Phase) A->B C 3. ESI-MS/MS Detection (Positive Ion MRM Mode) B->C D 4. ICH Q2(R2) Validation (Data Processing & QA) C->D

Fig 1: End-to-end LC-MS validation workflow for fluorinated amine purity.

Method Validation Framework (ICH Q2(R2) Compliance)

The validation of this analytical procedure must strictly adhere to the updated [5],[6]. The objective is to demonstrate that the procedure is fit for its intended purpose: quantifying the purity of the fluorinated amine and detecting trace impurities.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ExecutionAcceptance Criteria
Specificity Demonstrate lack of interference[7]Inject blank diluent, matrix, and known impurities.No interfering peaks at the retention time of the target MRM transition.
Linearity & Range Evaluate across the reportable range[5]5 concentration levels from LOQ to 120% of target concentration.Correlation coefficient ( R2 ) 0.995.
Accuracy Assess agreement with true value[6]Spike recovery at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 95.0% and 105.0%.
Precision Evaluate Repeatability & Intermediate Precision[8]6 replicate injections of the 100% target concentration.%RSD of peak area ratio (Analyte/ISTD) 2.0%.
LOD / LOQ Determine detection limits[9]Serial dilution until S/N thresholds are met.LOD: S/N 3. LOQ: S/N 10 with precision 10%.

By combining the orthogonal selectivity of HILIC with the absolute specificity of MS/MS detection, this protocol provides a robust, ICH-compliant framework for ensuring the purity of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine in pharmaceutical development.

References

  • - ich.org 2. - europa.eu 3. - mastercontrol.com 4. - europeanpharmaceuticalreview.com

  • - ich.org 6. - sigmaaldrich.com 7. - chromatographyonline.com 8. - nih.gov 9. - chromatographyonline.com 10. - rsc.org

Sources

Comparative

metabolic stability of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine vs alkyl amines

Strategic Modulation of Pharmacokinetics: Metabolic Stability of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine vs. Alkyl Amines Executive Summary In the landscape of modern drug discovery, mitigating rapid hepat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Modulation of Pharmacokinetics: Metabolic Stability of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine vs. Alkyl Amines

Executive Summary In the landscape of modern drug discovery, mitigating rapid hepatic clearance is a paramount challenge. Aliphatic amines are notoriously susceptible to rapid Phase I oxidative metabolism. However, the strategic installation of a trifluoromethyl ( CF3​ ) group at the α -position—yielding compounds like 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine—acts as a transformative "metabolic switch." This guide objectively compares the metabolic stability of this α -trifluoromethyl amine against its non-fluorinated alkyl amine counterpart, detailing the physical organic causality and providing a self-validating experimental framework for empirical evaluation.

Mechanistic Rationale: The "Metabolic Switch"

Standard aliphatic amines, such as 1-(tetrahydro-2H-pyran-3-yl)ethanamine, are highly vulnerable to Cytochrome P450 (CYP) mediated metabolism[1]. The primary metabolic liabilities for these alkyl amines include α -carbon hydroxylation (which rapidly cascades into N-dealkylation) and direct N-oxidation[2].

By replacing the α -alkyl protons with a CF3​ group, medicinal chemists engineer a profound metabolic shield[3]. As an Application Scientist, I evaluate this stabilization through two primary physical organic phenomena:

  • Bond Dissociation Energy (BDE) & Steric Shielding: The C-F bond is significantly stronger than the C-H bond, rendering it highly resistant to the hydrogen atom transfer (HAT) initiated by the reactive FeO3+ (Compound I) heme species within CYP enzymes[1]. Furthermore, the bulky CF3​ group sterically occludes the amine from the enzyme's active site.

  • pKa Attenuation: The intense electron-withdrawing nature of the CF3​ group drastically reduces the basicity of the adjacent amine. While a standard alkyl amine typically exhibits a pKa of ~10.5, α -fluoroalkylamines see their pKa drop to approximately 5.5–7.0[4]. This depletion of electron density on the nitrogen lone pair severely hinders single-electron transfer (SET) mechanisms, effectively shutting down N-oxidation pathways[1].

MetabolicLogic CYP Cytochrome P450 (Oxidative Metabolism) Metab1 Rapid Clearance (α-Hydroxylation / N-Oxidation) CYP->Metab1 Labile α-C-H Metab2 Metabolic Stability (Blocked Oxidation) CYP->Metab2 Shielded by CF3 Alkyl Alkyl Amine (High Basicity, Weak C-H) Alkyl->CYP Substrate Binding CF3 α-CF3 Amine (Low Basicity, Strong C-F) CF3->CYP Substrate Binding

CYP450 metabolic logic: α-CF3 integration blocks oxidation compared to labile alkyl amines.

Comparative Metabolic Stability Data

The translation of these physical organic properties into pharmacokinetic outcomes is striking. The table below summarizes the comparative metabolic profile of the standard alkyl amine versus its α -trifluoromethyl counterpart, illustrating the profound impact of the CF3​ bioisostere.

Parameter1-(tetrahydro-2H-pyran-3-yl)ethanamine (Alkyl Amine)2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine ( α -CF3 Amine)Mechanistic Rationale
Amine pKa ~10.5~5.5 - 7.0Strong electron-withdrawing effect of CF3​ depletes nitrogen electron density.
Primary Metabolism α -Hydroxylation, N-OxidationTHP-ring aliphatic hydroxylation (Minor) CF3​ blocks α -carbon HAT; low pKa prevents N-oxidation.
In Vitro t1/2​ (HLM) < 15 minutes> 120 minutesElimination of the primary metabolic soft spot extends half-life.
Intrinsic Clearance ( CLint​ ) High (> 80 μL/min/mg )Low (< 15 μL/min/mg )Resistance to CYP450 Compound I significantly reduces hepatic extraction.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine against its non-fluorinated analog, a rigorous in vitro human liver microsome (HLM) assay is required. A protocol is only as reliable as its internal controls; therefore, this workflow is designed as a self-validating system.

Workflow Rationale & Causality:

  • NADPH Dependency: CYPs are heme-dependent monooxygenases that strictly require NADPH as an electron donor for catalytic activation[1]. By running a parallel negative control without NADPH, we definitively isolate CYP-mediated metabolism from non-specific chemical degradation or alternative enzymatic hydrolysis.

  • Matrix Quenching: The use of ice-cold acetonitrile (ACN) serves a dual purpose: it instantly denatures the CYP proteins (halting the reaction at precise timepoints) and precipitates the protein matrix to prevent LC-MS/MS column fouling.

  • Internal Standardization: Spiking a stable-isotope labeled internal standard (IS) into the quench solution corrects for any variations in extraction efficiency and mass spectrometric ionization suppression.

Workflow Prep Prepare Microsomes & Compound Incubate Pre-Incubate (37°C, 5 min) Prep->Incubate Initiate Initiate Reaction (+ NADPH) Incubate->Initiate Quench Quench (Ice-Cold ACN) Initiate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Self-validating in vitro microsomal stability workflow using NADPH and LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[3].

  • Control Integration: Prepare three parallel reaction arms:

    • Test Arm: 1 μ M test compound + HLM + NADPH.

    • Negative Control: 1 μ M test compound + HLM (No NADPH) — Validates that clearance is strictly CYP-driven.

    • Positive Control: 1 μ M Verapamil + HLM + NADPH — Confirms the metabolic viability and enzymatic activity of the microsome batch.

  • Pre-Incubation: Aliquot the HLM/compound mixtures into a 96-well plate and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium[3].

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the Test and Positive Control arms[3].

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 60, and 120 minutes), transfer a 50 μ L aliquot from the reaction well into 150 μ L of ice-cold acetonitrile containing 100 ng/mL of the internal standard[3].

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound[2].

  • Data Derivation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Conclusion

The strategic installation of a trifluoromethyl group at the α -position of 1-(tetrahydro-2H-pyran-3-yl)ethanamine transforms a metabolically labile alkyl amine into a highly robust scaffold. By understanding the physical organic causality—specifically BDE enhancement and pKa suppression—drug development professionals can predictably engineer molecules with superior pharmacokinetic profiles, lower intrinsic clearance, and extended systemic half-lives.

References

  • Source: nih.
  • Source: benchchem.
  • Discovery of 6- N,N -Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1 H )
  • Source: researchgate.

Sources

Validation

Comprehensive Spectroscopic Validation Guide: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine Synthesis

As pharmaceutical pipelines increasingly rely on fluorinated bioisosteres to enhance metabolic stability and lipophilicity, the rigorous structural validation of complex building blocks has become paramount. 2,2,2-Triflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated bioisosteres to enhance metabolic stability and lipophilicity, the rigorous structural validation of complex building blocks has become paramount. 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine is a prime example of such a scaffold. Featuring a highly polar primary amine, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and two contiguous stereocenters (at the THP C3 position and the ethanamine C1 position), its synthesis presents significant analytical challenges.

This guide provides an objective comparison of the primary spectroscopic modalities—Multi-Nuclear NMR, GC-MS, and FTIR—used to validate the synthesis of this compound. By understanding the causality behind how this specific molecular architecture interacts with different analytical techniques, researchers can build self-validating workflows that guarantee both chemical and stereochemical purity.

Comparative Analysis of Analytical Modalities

To definitively confirm the structure, yield, and diastereomeric ratio (dr) of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine, a single analytical technique is insufficient. An orthogonal approach is required.

Multi-Nuclear NMR (¹⁹F, ¹H, ¹³C): The Gold Standard for Stereochemistry

Because the molecule possesses two stereocenters, crude synthesis typically yields a mixture of diastereomers. ¹⁹F NMR is uniquely suited to quantify this diastereomeric ratio because each diastereomer presents a distinct, baseline-resolved signal for the -CF₃ group, completely free from the overlapping aliphatic signals that plague the ¹H NMR spectrum of the THP ring. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide exceptional sensitivity with zero background noise [1]. Furthermore, by utilizing an internal standard like trifluorotoluene (PhCF₃), ¹⁹F NMR enables highly accurate quantitative yield determination (qNMR) directly from the crude reaction mixture [2].

GC-MS (Electron Ionization): Mass and Fragmentation Causality

While NMR maps structural connectivity, Gas Chromatography-Mass Spectrometry (GC-MS) confirms the exact mass and provides a fragmentation fingerprint. Aliphatic amines are notoriously difficult to analyze via MS because they rarely show a strong molecular ion [M]⁺. Under standard 70 eV Electron Ionization (EI), the molecule undergoes rapid α -cleavage. For this specific compound, the strong electron-withdrawing nature of the -CF₃ group drives the preferential loss of the trifluoromethyl radical (•CF₃), yielding a highly stable, prominent fragment ion corresponding to the [THP-CH(NH₂)]⁺ cation. This fragmentation pattern is a definitive diagnostic marker for α -trifluoromethyl amines [3].

FTIR-ATR: Rapid Functional Group Verification

Fourier-Transform Infrared Spectroscopy (FTIR) equipped with an Attenuated Total Reflectance (ATR) crystal provides a rapid, non-destructive method to confirm functional group transformations—such as the reduction of an intermediate oxime or imine to the final primary amine. The technique excels at identifying the broad N-H stretching vibrations and the intensely strong C-F stretching bands, which dominate the fingerprint region.

Quantitative Data Comparison

The following table summarizes the performance and diagnostic utility of each spectroscopic technique for validating 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine.

Analytical ModalityPrimary Diagnostic TargetSensitivity / LODKey Spectral SignaturesLimitations
¹⁹F NMR -CF₃ environment, dr quantificationHigh (~10 µg)Sharp doublet or singlet (if decoupled) at -72 to -76 ppm.Cannot confirm the integrity of the THP ring directly.
¹H NMR Structural connectivity, THP ringModerate (~50 µg)Complex multiplet at ~3.2 ppm for the chiral CH adjacent to -CF₃ and -NH₂.Severe signal overlap in the 1.2–2.0 ppm region (THP ring protons).
GC-MS (EI) Molecular weight, fragmentationVery High (~1 ng)Weak [M]⁺ at m/z 183; Base peak at m/z 114[M-CF₃]⁺.Highly polar amines may cause peak tailing without derivatization.
FTIR-ATR Functional group presenceLow (~1 mg)ν(N-H) at ~3300 cm⁻¹; ν(C-F) at 1100–1300 cm⁻¹.Cannot determine diastereomeric ratio or absolute purity.

Orthogonal Validation Workflow

SpectroscopicValidation cluster_NMR Primary Non-Destructive Validation cluster_Destructive Orthogonal Destructive/Physical Validation Start Crude Synthesized Product 2,2,2-Trifluoro-1-(THP-3-yl)ethanamine F_NMR 19F qNMR Target: -CF3 Group Int. Std: PhCF3 (-63.5 ppm) Start->F_NMR H_NMR 1H & 13C NMR Target: Diastereomeric Ratio Coupling: 3J(H,F) & 3J(H,H) Start->H_NMR GCMS GC-MS (EI) Target: Mass & Fragmentation Key Fragment: [M-CF3]+ F_NMR->GCMS FTIR FTIR-ATR Target: Functional Groups Key Bands: ν(N-H), ν(C-F) H_NMR->FTIR Validated Fully Characterized Fluorinated Building Block GCMS->Validated FTIR->Validated

Workflow for the orthogonal spectroscopic validation of fluorinated aliphatic amines.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the analytical data, the following step-by-step methodologies incorporate internal controls and self-validating mechanisms.

Protocol A: Quantitative ¹⁹F NMR (qNMR) for Yield and Diastereomeric Ratio

Causality: Using an internal standard with a known concentration and a distinct chemical shift prevents the need for external calibration curves and accounts for any sample loss during preparation.

  • Sample Preparation: Accurately weigh ~15 mg of the crude reaction mixture into a clean vial.

  • Internal Standard Addition: Add exactly 5.0 µL of α , α , α -trifluorotoluene (PhCF₃, internal standard) using a calibrated micro-syringe.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹⁹F NMR spectrum at 376 MHz (or appropriate frequency for your magnet) using a standard single-pulse sequence with a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of the fluorine nuclei.

  • Data Processing: Phase and baseline correct the spectrum. Set the integral of the PhCF₃ singlet (approx. -63.5 ppm) to 3.00.

  • Validation: Integrate the signals corresponding to the product's -CF₃ group (typically two doublets between -72.0 and -76.0 ppm, representing the two diastereomers). The sum of these integrals provides the absolute chemical yield, while their ratio directly yields the diastereomeric ratio (dr).

Protocol B: GC-MS Fragmentation Analysis

Causality: Highly polar primary amines can interact with active sites on standard silica columns, causing peak tailing. Using a properly deactivated column and analyzing the specific α -cleavage fragments ensures accurate identification even if the molecular ion is absent.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of GC-grade dichloromethane (DCM).

  • System Setup: Utilize an Agilent HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) capillary column (30 m × 0.25 mm × 0.25 µm). Set the injection port to 250 °C.

  • Gradient Elution: Program the oven to hold at 50 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 400.

  • Validation: Analyze the chromatogram. A single sharp peak indicates diastereomeric purity (or co-elution, which must be cross-referenced with NMR). In the mass spectrum, verify the presence of the base peak at m/z 114, confirming the diagnostic loss of the •CF₃ radical from the parent molecule (MW 183.18).

References

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Publications. Available at: [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Available at:[Link]

Comparative

A Comparative Benchmarking Guide: The Impact of Trifluoromethyl and Tetrahydropyran Moieties on a Novel Ethanamine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is a cornerstone of rational design to enhance the pharmacokinetic and pharmacodynamic profiles of lead candidates. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is a cornerstone of rational design to enhance the pharmacokinetic and pharmacodynamic profiles of lead candidates. This guide provides an in-depth comparative analysis of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine (Molecule A) , a novel scaffold combining a trifluoroethylamine group with a tetrahydropyran (THP) ring. The performance of this molecule is benchmarked against two key analogs to dissect the individual contributions of these structural features:

  • Comparator 1 (Non-fluorinated analog): 1-(tetrahydro-2H-pyran-3-YL)ethanamine

  • Comparator 2 (Acyclic, fluorinated analog): 4,4,4-Trifluorobutan-2-amine

Through a series of standard, yet critical, in vitro medicinal chemistry assays, we will objectively evaluate their performance in terms of metabolic stability, intestinal permeability, and potential for cardiac toxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these popular structural motifs.

The Scientific Rationale: Merging Stability and Favorable Physicochemistry

The design of Molecule A is predicated on the well-established benefits of its constituent parts. The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, into drug candidates is a widely used strategy in medicinal chemistry.[1][2] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and form key interactions with protein targets.[3][4] Critically, the C-F bond is exceptionally strong, meaning that the CF3 group can act as a metabolic shield, blocking sites of oxidative metabolism and thereby increasing the metabolic stability and half-life of a compound.[4][5]

Concurrently, the tetrahydropyran (THP) ring is a versatile saturated heterocycle frequently employed as a "privileged scaffold" in drug discovery.[6] It serves as a conformationally restrained ether and is often used as a bioisostere for cyclohexane, with the key advantage of reduced lipophilicity due to the oxygen atom.[7] This reduction in lipophilicity can lead to improved aqueous solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7] The THP moiety can also provide a hydrogen bond acceptor, potentially enhancing target binding.[7][8]

Molecule A, therefore, represents a hypothesis: that the combination of the CF3 group's metabolic stability with the THP ring's favorable physicochemical properties will result in a superior drug-like scaffold compared to analogs lacking one of these features.

Experimental Benchmarking Workflow

To test this hypothesis, a standard in vitro ADME panel was selected, focusing on three critical, early-stage decision-making assays.[9][10][11] The workflow is designed to provide a clear, comparative dataset to guide further optimization efforts.

G cluster_0 Compound Synthesis & QC cluster_1 In Vitro ADME Benchmarking cluster_2 Data Analysis & Decision Making A Molecule A (CF3 + THP) MS Metabolic Stability Assay (Human Liver Microsomes) A->MS Perm Permeability Assay (Caco-2 Monolayer) A->Perm hERG Cardiotoxicity Assay (hERG Inhibition) A->hERG C1 Comparator 1 (THP only) C1->MS C1->Perm C1->hERG C2 Comparator 2 (CF3 only) C2->MS C2->Perm C2->hERG DA Comparative Analysis (Rank Candidates) MS->DA Perm->DA hERG->DA G cluster_Molecule_A Molecule A (CF3 + THP) cluster_Comparator_1 Comparator 1 (THP only) cluster_Comparator_2 Comparator 2 (CF3 only) A_Met High Metabolic Stability A_Result Promising Candidate A_Met->A_Result A_Perm Good Permeability A_Perm->A_Result A_hERG Low hERG Risk A_hERG->A_Result C1_Met Poor Metabolic Stability C1_Result Metabolic Liability C1_Met->C1_Result C1_Perm Good Permeability C1_Perm->C1_Result C1_hERG Low hERG Risk C1_hERG->C1_Result C2_Met High Metabolic Stability C2_Result Potential for Optimization C2_Met->C2_Result C2_Perm Moderate Permeability C2_Perm->C2_Result C2_hERG Low hERG Risk C2_hERG->C2_Result

Caption: Decision-making matrix based on assay outcomes.

Conclusion

This comparative guide demonstrates the successful application of a rational design strategy in 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine (Molecule A) . The molecule exhibits a superior, well-balanced profile, capturing the key benefits of its constituent motifs:

  • High metabolic stability , conferred by the trifluoromethyl group.

  • Good cell permeability , likely enhanced by the physicochemical properties of the tetrahydropyran ring.

  • Low risk of hERG-related cardiotoxicity .

By systematically benchmarking against its non-fluorinated and acyclic analogs, we have provided clear, data-driven evidence for the synergistic value of combining these two privileged moieties. Molecule A stands out as a promising scaffold for further drug discovery efforts, possessing a robust foundation of drug-like properties upon which target-specific potency can be built.

Experimental Protocols

Metabolic Stability Assay Protocol (Human Liver Microsomes)

Rationale: This assay provides a measure of the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. [12][13]A low rate of metabolism is generally desirable for improved in vivo half-life.

Methodology:

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4). [14]2. Compound Incubation: The test compounds (Molecule A, Comparators 1 & 2) and a control compound (Verapamil) are added to the microsome mixture to a final concentration of 1 µM. The reaction plate is pre-warmed at 37°C for 10 minutes.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH (final concentration 1 mM). [14]4. Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., Bucetin). [14]6. Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log plot of the disappearance of the compound. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Caco-2 Permeability Assay Protocol

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. [15][16]This assay is the gold standard for predicting in vitro drug absorption and identifying potential substrates for efflux transporters. [17][18] Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. [18]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are used. [19]3. Transport Study:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A→B) Transport: The test compound (10 µM) is added to the apical (donor) side, and the basolateral (receiver) side is filled with fresh HBSS. [18] * Basolateral to Apical (B→A) Transport: In a separate set of wells, the test compound (10 µM) is added to the basolateral (donor) side, and the apical (receiver) side contains fresh HBSS. [16]4. Sampling: The plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at a 90-minute time point.

  • Analysis: The concentration of the compound in the receiver samples is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).

hERG Inhibition Assay Protocol (Automated Patch Clamp)

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia. [20]Automated patch-clamp electrophysiology is the gold standard for assessing a compound's potential to inhibit this channel early in discovery. [20][21] Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) expressing the hERG channel is used.

  • Compound Preparation: Test compounds are serially diluted to generate a range of concentrations (e.g., 0.01 to 30 µM).

  • Automated Patch Clamp: The experiment is performed on an automated patch-clamp platform (e.g., QPatch).

  • Cell Sealing and Recording: Cells are captured on the measurement plate, and a high-resistance seal ("gigaseal") is formed. The whole-cell configuration is then established.

  • Voltage Protocol: A specific voltage pulse protocol is applied to the cells to elicit hERG channel currents. A stable baseline current is recorded.

  • Compound Application: The different concentrations of the test compound are applied sequentially to the cells. The effect on the hERG current is recorded after a few minutes of incubation for each concentration.

  • Data Analysis: The peak tail current is measured at each concentration and normalized to the baseline current. The percentage of inhibition is plotted against the compound concentration, and the IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a dose-response curve.

References

**[3] The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008, June 21). Retrieved from

**[22] Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). Retrieved from

**[20] Early identification of hERG liability in drug discovery programs by automated patch clamp. Retrieved from

**[19] Caco2 assay protocol. Retrieved from

**[6] The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry - Benchchem. Retrieved from

**[1] Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved from

**[17] DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Retrieved from

**[12] Metabolic Stability Assays - Merck Millipore. Retrieved from

**[15] Caco-2 Permeability Assay Protocol - Creative Bioarray. Retrieved from

**[2] Putting the F in pharma | Feature - Chemistry World. (2025, February 10). Retrieved from

**[23] In Vitro ADME - Selvita. Retrieved from

**[7] Tetrahydropyrans in Drug Discovery - PharmaBlock. Retrieved from

**[16] Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Retrieved from

**[24] How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Retrieved from

**[4] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Retrieved from

**[5] 2,2,2-Trifluoroethylamine: A Vital Fluorinated Building Block. Retrieved from

**[9] How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from

**[25] In Vitro ADME Assays and Services - Charles River Laboratories. Retrieved from

**[18] ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from

**[13] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Retrieved from

**[26] Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from

**[27] Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). Retrieved from

**[10] In Vitro ADME Assays - Concept Life Sciences. Retrieved from

**[28] WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking - arXiv.org. (2024, November 14). Retrieved from

**[11] In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Retrieved from

**[14] Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Retrieved from

**[29] An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. Retrieved from

**[30] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November 15). Retrieved from

**[21] Role of hERG potassium channel assays in drug development - PubMed. (2008, March 5). Retrieved from

**[31] Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016, December 19). Retrieved from

**[32] hERG Serum Shift Assay - Charles River Laboratories. Retrieved from

**[33] Biochemical hERG Assays | Thermo Fisher Scientific - SA. Retrieved from

**[34] Small Molecules in Biomedical Research at the University of Oxford. Retrieved from

**[35] The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. Retrieved from

**[8] Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed. (2011, July 15). Retrieved from

Sources

Validation

toxicity comparison of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine against other primary amines

As a Senior Application Scientist in early-stage drug discovery, evaluating the safety, physicochemical properties, and metabolic liabilities of novel building blocks is paramount. The incorporation of a trifluoromethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the safety, physicochemical properties, and metabolic liabilities of novel building blocks is paramount. The incorporation of a trifluoromethyl (–CF3) group adjacent to a primary amine—as seen in 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine (TF-THP-EA) —is a classic bioisosteric strategy used to modulate pharmacokinetics.

However, this structural modification fundamentally alters the molecule's toxicity profile compared to traditional unfluorinated aliphatic or aromatic amines. This guide provides an objective, data-driven comparison of TF-THP-EA against other primary amines, detailing the mechanistic causality behind its toxicity and providing self-validating experimental protocols for your preclinical workflows.

Mechanistic Rationale: The Causality of Amine Toxicity

To understand the toxicity of TF-THP-EA, we must dissect its structural components: the primary amine, the α-trifluoromethyl group, and the tetrahydropyran (THP) ring.

1. pKa Attenuation and Local Corrosivity Standard aliphatic primary amines (e.g., cyclohexanamine) possess a pKa of ~10.5, rendering them highly basic. In biological systems, this strong basicity causes severe local tissue necrosis, membrane disruption, and corrosivity. The strong electron-withdrawing inductive effect of the α-CF3 group in TF-THP-EA significantly reduces the amine's pKa to approximately 5.5–7.0. As noted in 1[1], the presence of nearby fluorine alters the acid dissociation constant, reducing the basicity of proximal amines. This attenuation shifts the acute hazard profile from highly corrosive to mildly irritant, improving handling safety.

2. Metabolic Stability vs. Fluorotoxicity While the CF3 group sterically and electronically shields the α-carbon from rapid Monoamine Oxidase (MAO) mediated deamination, it introduces a new metabolic liability: CYP450-mediated defluorination. Research highlights that2[2]. If the α-carbon is oxidized, the resulting hemiaminal collapses into a trifluoromethyl ketone, which can undergo further defluorination. Chronic exposure to released fluoride poses severe risks of skeletal fluorosis and systemic toxicity[3].

3. Tetrahydropyran (THP) Ring Liabilities Unlike simple alkyl chains, the THP ring provides a competitive site for Phase I metabolism. CYP450 enzymes typically hydroxylate the carbon atoms adjacent to the ethereal oxygen. This leads to stable hydroxylated metabolites that facilitate renal clearance, often acting as a "metabolic sink" that safely offsets the lipophilicity introduced by the CF3 group.

Comparative Toxicity Profile

The following table synthesizes the quantitative toxicity data and metabolic liabilities of TF-THP-EA against standard primary amines used in synthesis and drug design.

CompoundStructural ClassPredicted pKaAcute Toxicity (Oral LD50, Rodent)Primary HazardPrimary Metabolic Liability
TF-THP-EA Fluorinated Cyclic Amine~5.5 - 7.0~500 mg/kg (est.)Mild IrritantCYP-mediated defluorination
2,2,2-Trifluoroethylamine Fluorinated Aliphatic Amine5.7500.1 mg/kg[4]Severe Burns / CorrosiveFluoride release
Cyclohexanamine Aliphatic Cyclic Amine10.6156 mg/kgHighly CorrosiveMAO deamination
Benzylamine Aryl-Aliphatic Amine9.31130 mg/kgCorrosiveRapid MAO clearance

Note: TF-THP-EA toxicity metrics are extrapolated based on its closest structural analog, 2,2,2-Trifluoroethylamine (TFEA), combined with the known tolerability of THP derivatives.

Experimental Protocols for Toxicity & Metabolic Profiling

To rigorously validate these mechanistic assumptions in your own lab, employ the following self-validating experimental workflows.

Protocol 1: In Vitro Hepatocyte Stability & Defluorination Assay

Rationale: This assay is designed as a self-validating system. By simultaneously measuring parent compound depletion (via LC-MS/MS) and free fluoride release (via Ion-Selective Electrode), you can definitively conclude whether THP-hydroxylation (safe clearance) or α-carbon oxidation (toxic defluorination) is the dominant metabolic pathway.

  • Hepatocyte Incubation: Incubate 1 µM of TF-THP-EA (and TFEA as a positive control) with cryopreserved human hepatocytes (1×10⁶ cells/mL) in Williams' Medium E at 37°C, 5% CO₂.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion rate (Intrinsic Clearance, CL_int).

  • Fluoride Ion Quantification (The Validation Step): Take the remaining aqueous fraction from the 120-minute timepoint. Buffer the sample 1:1 with Total Ionic Strength Adjustment Buffer (TISAB II) to decomplex any protein-bound fluoride. Measure free F⁻ concentration using a Fluoride Ion-Selective Electrode (ISE) against a standard curve (0.1 to 10 ppm).

    • Interpretation: If parent compound depletion outpaces F⁻ release, THP-hydroxylation is the dominant, safer clearance pathway.

Protocol 2: High-Content Cytotoxicity Screening (HepG2)

Rationale: To assess acute cellular toxicity driven by either the intrinsic basicity of the amine (which causes lipid membrane disruption[5]) or the accumulation of reactive fluorinated metabolites.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours to allow for adherence.

  • Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 500 µM) of TF-THP-EA, Cyclohexanamine, and TFEA for 48 hours.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® Reagent (ATP-dependent luminescence) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Record luminescence on a microplate reader. Calculate the IC50 values using a 4-parameter logistic non-linear regression model.

Visualization: Metabolic Pathway Divergence

The diagram below illustrates the competing metabolic pathways of TF-THP-EA, highlighting the divergence between safe renal clearance and potential fluorotoxicity.

MetabolicPathway TF_THP_EA TF-THP-EA (Primary Amine) CYP450 CYP450 Enzymes (Hepatic Metabolism) TF_THP_EA->CYP450 Substrate Binding THP_Ox THP Ring Hydroxylation (Phase I) CYP450->THP_Ox Major Pathway Alpha_Ox α-Carbon Oxidation (Hemiaminal Intermediate) CYP450->Alpha_Ox Minor Pathway Clearance Renal Clearance (Safe Metabolite) THP_Ox->Clearance Ketone Trifluoromethyl Ketone + NH3 Alpha_Ox->Ketone Deamination Defluorination Defluorination (F- Release) Ketone->Defluorination Enzymatic/Spontaneous Toxicity Potential Fluorotoxicity (Bone/Tissue) Defluorination->Toxicity

Metabolic pathways of TF-THP-EA detailing safe clearance vs. toxic defluorination.

References

  • Metabolism and Toxicity of Fluorine Compounds Source: ACS Publications / Fluoride Alert[Link]

  • The Dark Side of Fluorine Source: PMC - NIH[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine Source: PMC - NIH[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.